Product packaging for 4-(1H-Benzimidazol-2-yl)aniline(Cat. No.:CAS No. 2963-77-1)

4-(1H-Benzimidazol-2-yl)aniline

Cat. No.: B182951
CAS No.: 2963-77-1
M. Wt: 209.25 g/mol
InChI Key: VQFBXSRZSUJGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1H-Benzimidazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B182951 4-(1H-Benzimidazol-2-yl)aniline CAS No. 2963-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFBXSRZSUJGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323237
Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2963-77-1
Record name 2963-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-BENZIMIDAZOL-2-YL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological potential of 4-(1H-Benzimidazol-2-yl)aniline. This compound serves as a pivotal scaffold in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents.

Synthesis

The primary and most widely cited method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and p-aminobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent, such as polyphosphoric acid, at elevated temperatures.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

  • p-Aminobenzoic acid

  • o-Phenylenediamine

  • o-Phosphoric acid

  • 10% Sodium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of p-aminobenzoic acid (90 mmol) and o-phenylenediamine (60 mmol) is refluxed in o-phosphoric acid (60 mL) at a temperature of 180-200°C.

  • The reaction progress is monitored, and upon completion, the mixture is allowed to cool to approximately 50°C.

  • The cooled reaction mixture is then carefully poured onto crushed ice.

  • Neutralization is achieved by the slow addition of a 10% sodium hydroxide solution until the pH is just alkaline, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed thoroughly with excess 10% sodium hydroxide solution, followed by water.

  • The crude product is then dried and recrystallized from ethanol to yield pure this compound.[1]

Logical Workflow for the Synthesis of this compound:

G Synthesis Workflow start Start reactants o-phenylenediamine + p-aminobenzoic acid start->reactants reflux Reflux in o-phosphoric acid (180-200°C) reactants->reflux cool Cool to ~50°C reflux->cool neutralize Pour into ice & Neutralize with 10% NaOH cool->neutralize precipitate Precipitation of crude product neutralize->precipitate filter Vacuum filtration and washing precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Flowchart of the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been characterized using various analytical techniques. A summary of this data is presented in the tables below.

General Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₁N₃[1]
Molecular Weight209.25 g/mol [1]
Melting Point235-237 °C[1]
AppearanceSolid
Spectroscopic Data

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)AssignmentReference
3430N-H stretch (benzimidazole)[1]
3350, 3217N-H stretch (aminophenyl)[1]
3061C-H stretch (aromatic)[1]
1629C=N stretch[1]
1605C=C stretch (aromatic)[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
12.46br. s1HNH (benzimidazole)[1]
7.79d, J = 8.4 Hz2HH3', H5' (aminophenyl)[1]
7.46m2HH4, H7 (benzimidazole)[1]
7.08m2HH5, H6 (benzimidazole)[1]
6.63d, J = 8.4 Hz2HH2', H6' (aminophenyl)[1]
5.58s2HNH₂ (aminophenyl)[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Reference
152.68[1]
151.59[1]
135.78[1]
129.32[1]
123.50[1]
114.14[1]
113.05[1]

Mass Spectrometry (MS):

m/zRelative Intensity (%)AssignmentReference
21017[M+H]⁺[1]
209100[M]⁺[1]
20848[M-H]⁺[1]
18112[1]
11816[1]

Properties and Pharmacological Potential

This compound is a key building block in the development of novel therapeutic agents due to the versatile biological activities exhibited by the benzimidazole scaffold.[2] This core structure is a bioisostere of naturally occurring purines, allowing its derivatives to interact with various biological targets.[2]

Anti-HCV Activity

Derivatives of this compound have shown significant potential as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[3] This enzyme is crucial for the replication of the viral RNA genome. Non-nucleoside inhibitors, a class to which many benzimidazole derivatives belong, bind to allosteric sites on the NS5B polymerase, leading to a conformational change that inhibits its enzymatic activity and blocks viral replication.[3]

Simplified Signaling Pathway of HCV NS5B Polymerase Inhibition:

G Mechanism of HCV NS5B Inhibition HCV_RNA HCV RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Inhibition Inhibition NS5B->Inhibition New_Virions New Virions Replication->New_Virions Inhibitor Benzimidazole Inhibitor (Derived from this compound) Inhibitor->NS5B Allosteric Binding Inhibition->Replication Blocks

Caption: Inhibition of HCV replication via NS5B polymerase targeting.

Anticancer Activity

The benzimidazole scaffold, and by extension derivatives of this compound, is a prominent feature in many anticancer agents. These compounds have been shown to act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[4] For instance, derivatives have been synthesized that show inhibitory activity against various cancer-related protein kinases.[5] Furthermore, some benzimidazole derivatives have demonstrated the ability to overcome drug resistance in cancer cells, for example, by inducing apoptosis in imatinib-resistant chronic myeloid leukemia cells.

Other Biological Activities

Beyond anti-HCV and anticancer applications, derivatives of this compound have been explored for a range of other therapeutic purposes, including as:

  • Glycogen Phosphorylase Inhibitors: For potential applications in the management of type 2 diabetes.[6]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

  • Anti-inflammatory Agents: Demonstrating potential in reducing inflammation.[2]

Conclusion

This compound is a synthetically accessible and highly versatile molecule that serves as a foundational scaffold in medicinal chemistry. Its straightforward synthesis and the broad spectrum of biological activities associated with its derivatives make it a compound of significant interest for researchers and drug development professionals. The continued exploration of novel derivatives based on this core structure holds considerable promise for the development of new and effective therapies for a wide range of diseases.

References

Characterization of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Benzimidazol-2-yl)aniline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules and functional materials.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol .[2][3] Its structural and physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC13H11N3[2][3]
Molecular Weight209.25 g/mol [2][3]
Melting Point235-237 °C[4]
LogP2.4271[2]
Hydrogen Bond Acceptors1[2]
Hydrogen Bond Donors3[2]
Polar Surface Area40.064 Ų[2]

Synthesis

The synthesis of this compound is commonly achieved through the condensation reaction of o-phenylenediamine and p-aminobenzoic acid.[1]

Synthesis_of_4_1H_Benzimidazol_2_yl_aniline reactant1 o-phenylenediamine product This compound reactant1->product + reactant2 p-aminobenzoic acid reactant2->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of this compound.

Materials:

  • o-phenylenediamine

  • p-aminobenzoic acid

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Sodium bicarbonate solution

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine and p-aminobenzoic acid is heated in the presence of a condensing agent such as polyphosphoric acid.

  • The reaction mixture is heated at an elevated temperature for several hours to facilitate the cyclization and formation of the benzimidazole ring.

  • After completion of the reaction, the mixture is cooled to room temperature and neutralized with a sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure this compound.

Spectral Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReference
3430N-H stretching (benzimidazole)[4]
3350, 3217N-H stretching (aminophenyl)[4]
3061C-H stretching (aromatic)[4]
1629C=N stretching[4]
1605C=C stretching (aromatic)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
12.46br. s1HNH (benzimidazole)[4]
7.79d2HH3', H5' (aminophenyl moiety)[4]
7.46m2HH4, H7 (benzimidazole moiety)[4]
7.08m2HH5, H6 (benzimidazole moiety)[4]
6.63d2HH2', H6' (aminophenyl moiety)[4]
5.58s2HNH₂ (aminophenyl)[4]

3.2.2. ¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentReference
152.68C=N[4]
151.59C-NH₂[4]
135.78Aromatic C[4]
129.32Aromatic C[4]
123.50Aromatic C[4]
114.14Aromatic C[4]
113.05Aromatic C[4]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 209.0953 g/mol .[3]

Experimental Protocol: Spectral Analysis

Instrumentation:

  • FTIR Spectrometer

  • NMR Spectrometer (e.g., 500 MHz)

  • Mass Spectrometer

Procedure:

  • IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded at room temperature.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion and fragment ions is determined.

Experimental_Workflow start Synthesized Compound ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms structure Structural Confirmation ir->structure nmr->structure ms->structure

Caption: Workflow for spectral characterization.

Crystallography

The crystal structure of metal complexes of this compound has been studied. For instance, a zinc(II) complex, [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO, has been reported to crystallize in the monoclinic space group P2₁/n.[5] In this complex, the benzimidazole and aniline moieties are not coplanar, with a dihedral angle of 18.24(8)°.[5] The zinc ion is coordinated in a distorted tetrahedral geometry by one nitrogen atom from the imidazole ring, one nitrogen from the aniline group, and two chloride ligands.[5]

Biological Significance and Applications

This compound is a key building block in the development of new therapeutic agents. Its derivatives have been investigated for various biological activities, including as potential anti-HCV agents.[4][6] The benzimidazole scaffold is a known pharmacophore that can interact with various enzymes and proteins.[1]

Signaling_Pathway_Hypothesis compound This compound Derivatives target Viral or Cellular Target (e.g., HCV NS5B Polymerase) compound->target Binds to inhibition Inhibition of Target Function target->inhibition effect Therapeutic Effect (e.g., Antiviral Activity) inhibition->effect

Caption: Potential mechanism of action for derivatives.

Conclusion

This technical guide has provided a detailed characterization of this compound. The comprehensive data on its physicochemical properties, synthesis, and spectral analysis serve as a valuable resource for researchers in drug discovery and materials science. The established protocols and compiled data will facilitate the further exploration and utilization of this important chemical entity.

References

Spectroscopic Analysis of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-(1H-Benzimidazol-2-yl)aniline, a key intermediate in pharmaceutical development. The document outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are provided to ensure accurate and reproducible results.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3430N-H stretching (Benzimidazole)
3350, 3217N-H stretching (Aminophenyl)
3061C-H stretching (Aromatic)
1629C=N stretching
1605C=C stretching (Aromatic)

Source: Khattab et al.[1]

Table 2: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
12.46br. s-1HNH (Benzimidazole)
7.79d8.42HH3', H5' (Aminophenyl)
7.46m-2HH4, H7 (Benzimidazole)
7.08m-2HH5, H6 (Benzimidazole)
6.63d8.42HH2', H6' (Aminophenyl)
5.58s-2HNH₂ (Aminophenyl)

Source: Khattab et al.[1]

Table 3: ¹³C NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
152.68C2
151.59C4'
135.78C8, C9
129.32C3', C5'
123.50C1'
114.14C5, C6
113.05C2', C6'

Source: Khattab et al.[1]

Table 4: UV-Vis Spectral Data

Wavelength (λmax, nm)SolventNotes
314aq. HClData for the title compound. The acidic solvent may cause protonation of the amine.
283, 243, 212EthanolData for the related compound 2-aminobenzimidazole. Included for comparative purposes.

Table 5: Mass Spectrometry Data

m/zInterpretation
209[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The solid sample is analyzed using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Jasco FT/IR 300E Fourier transform infrared spectrophotometer or a similar instrument is used.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrophotometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol, ethanol, or aqueous HCl) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrument: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The sample solution is placed in a quartz cuvette with a 1 cm path length. The reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • Instrument: A Joel EX-500 MHz NMR spectrophotometer or an equivalent high-field NMR instrument is used.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used. For EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Instrument: A Finnigan mat SSQ 7000 mass spectrometer or a similar instrument is used.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) Prep_FTIR Mix with KBr and press into pellet Sample->Prep_FTIR Prep_UV Dissolve in appropriate solvent (e.g., aq. HCl) Sample->Prep_UV Prep_NMR Dissolve in DMSO-d6 with TMS Sample->Prep_NMR Prep_MS Prepare for chosen introduction method Sample->Prep_MS FTIR FT-IR Spectroscopy Prep_FTIR->FTIR UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Data_FTIR Identify functional groups FTIR->Data_FTIR Data_UV Determine λmax and electronic transitions UV_Vis->Data_UV Data_NMR Elucidate chemical structure and connectivity NMR->Data_NMR Data_MS Determine molecular weight and fragmentation MS->Data_MS Final Structural Confirmation Data_FTIR->Final Data_UV->Final Data_NMR->Final Data_MS->Final

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for the characterization of this compound, supporting its application in research and drug development.

References

Unveiling the Structural Architecture of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 4-(1H-Benzimidazol-2-yl)aniline, a key scaffold in medicinal chemistry. While the precise crystal structure of this compound is not publicly available in crystallographic databases, this document presents a detailed analysis of the closely related compound, 4-(1H-Benzimidazol-2-yl)benzonitrile , to infer and understand the probable structural attributes of the target molecule. The structural similarity, with a nitrile group substituting the aniline's amino group, allows for a robust comparative analysis of its crystallographic parameters, intermolecular interactions, and molecular geometry.

Molecular Structure and Crystallographic Data

The crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic data and refinement details are summarized in the table below. These parameters provide a foundational understanding of the unit cell and the arrangement of molecules within the crystal lattice.

Parameter Value for 4-(1H-Benzimidazol-2-yl)benzonitrile
Chemical FormulaC₁₄H₉N₃
Formula Weight ( g/mol )219.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2172 (10)
b (Å)11.818 (2)
c (Å)12.719 (2)
β (°)92.057 (7)
Volume (ų)1084.1 (3)
Z4
Calculated Density (Mg/m³)1.343
Absorption Coefficient (mm⁻¹)0.08
Temperature (K)293 (2)
R-factor (%)3.7

Data sourced from a study on 4-(1H-Benzimidazol-2-yl)benzonitrile and presented here for comparative analysis.

Intermolecular Interactions and Crystal Packing

The crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···N hydrogen bonds are observed where the imidazole N-H acts as a donor to the nitrogen atom of the nitrile group on an adjacent molecule. This interaction is crucial in forming chains of molecules within the crystal. It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, with the amino group (-NH₂) providing additional hydrogen bond donors, potentially leading to a more complex and robust three-dimensional network.

The benzimidazole and phenyl rings in the benzonitrile derivative are nearly coplanar, with a small dihedral angle between them. This planarity would likely be influenced by the nature of the substituent at the para-position of the phenyl ring.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and structural determination of benzimidazole derivatives, based on established protocols for similar compounds.

Synthesis of this compound Derivatives

A common synthetic route to 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde. For a derivative like 4-(1H-Benzimidazol-2-yl)benzonitrile, the synthesis can be achieved by reacting benzene-1,2-diamine with 4-formylbenzonitrile.

Workflow for the Synthesis of 4-(1H-Benzimidazol-2-yl)benzonitrile:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Benzene_1_2_diamine Benzene-1,2-diamine Heating Heating Benzene_1_2_diamine->Heating Formylbenzonitrile 4-Formylbenzonitrile Formylbenzonitrile->Heating Product 4-(1H-Benzimidazol-2-yl)benzonitrile Heating->Product

Synthetic scheme for a 2-arylbenzimidazole.
Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used technique.

Experimental Workflow for Crystallization:

G cluster_solution Solution Preparation cluster_evaporation Crystal Growth cluster_crystals Result Dissolve Dissolve compound in suitable solvent Evaporation Slow evaporation at room temperature Dissolve->Evaporation Crystals Single crystals Evaporation->Crystals

General workflow for single crystal growth.
Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The process involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.

Data Collection and Structure Refinement Workflow:

G Mount Mount Crystal on Diffractometer Collect X-ray Data Collection Mount->Collect Solve Structure Solution (e.g., Direct Methods) Collect->Solve Refine Structure Refinement (Full-matrix least-squares on F^2) Solve->Refine Final Final Crystallographic Model Refine->Final

Steps in single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be reported, the analysis of the closely related 4-(1H-Benzimidazol-2-yl)benzonitrile provides valuable insights into its likely solid-state conformation and intermolecular interactions. The benzimidazole core, coupled with the aniline moiety, presents a versatile scaffold for designing molecules with specific three-dimensional arrangements, crucial for targeting biological macromolecules. Further experimental work to elucidate the precise crystal structure of this compound is warranted to fully understand its structure-property relationships and to guide future drug discovery efforts.

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1H-Benzimidazol-2-yl)aniline is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[1] Its utility in drug discovery is intrinsically linked to its physicochemical properties, most notably its solubility and stability, which govern its formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to a lack of extensive, publicly available quantitative data, this guide synthesizes qualitative information, presents a calculated aqueous solubility value, and offers detailed, generalized experimental protocols for the systematic determination of these critical parameters. Furthermore, it visualizes key biological pathways in which this compound scaffold is implicated, providing a broader context for its application in drug development.

Physicochemical Properties

Solubility Profile

The solubility of this compound is a critical factor for its handling and application in both research and development. While precise quantitative solubility data across a wide range of organic solvents is not extensively published, a qualitative and calculated understanding has been established.[2]

The planar structure of the benzimidazole ring system and the presence of intermolecular hydrogen bonding contribute to its generally limited solubility in many common non-polar organic solvents at room temperature.[2] However, it demonstrates improved solubility in polar solvents.

Table 1: Solubility Data for this compound

SolventTypeSolubilityTemperatureNotes
WaterPolar Protic-2.5676 (logSw)AmbientCalculated value, indicating low aqueous solubility.[3]
MethanolPolar ProticSolubleAmbient[4]
EthanolPolar ProticSparingly soluble, improves with heatingAmbient[2]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to good solubilityAmbient[2]
Dimethylformamide (DMF)Polar AproticModerate to good solubilityAmbient[2]
  • logP (Octanol-Water Partition Coefficient): 2.4271[3] This value indicates that this compound is a moderately lipophilic compound, suggesting a preference for non-aqueous environments.

Stability Profile

The chemical stability of this compound is a key determinant of its viability as a drug candidate, influencing its shelf-life and degradation pathways.

General Stability: Commercial suppliers indicate a shelf life of 1095 days, suggesting good stability under standard storage conditions (cool, dry, and dark).[4]

pH-Dependent Stability: While specific studies on this compound are not readily available, the stability of benzimidazole-containing compounds is often pH-dependent. For instance, benzimidazole sulfoxide derivatives used as proton pump inhibitors demonstrate high stability at neutral pH but undergo rapid rearrangement at low pH, a process initiated by the nucleophilic attack of a pyridine nitrogen.[5] This suggests that the protonation state of the nitrogen atoms in the benzimidazole and aniline moieties of this compound will likely influence its stability in acidic or basic conditions.

Forced Degradation: Forced degradation studies under various stress conditions (hydrolytic, oxidative, and photolytic) are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Although no specific degradation products for this compound have been reported in the literature, studies on other complex molecules like imatinib mesylate have identified specific degradation products under acidic, alkaline, and oxidative stress.[6]

Biological Activity and Signaling Pathways

This compound serves as a privileged scaffold in the design of bioactive molecules. Its derivatives have shown significant promise as both anti-infective and anticancer agents.

Anti-HCV Activity: Inhibition of NS5B Polymerase

A significant area of research involving this compound is the development of inhibitors against the Hepatitis C Virus (HCV).[7] Derivatives of this compound have been identified as potent non-nucleoside inhibitors of the HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp) that is essential for viral replication.[8][9] These inhibitors bind to allosteric sites on the enzyme, inducing a conformational change that ultimately blocks its polymerase activity.[8]

HCV_NS5B_Inhibition cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Mechanism of Inhibition HCV_RNA HCV (+)ssRNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Replication RNA Replication (dsRNA intermediate) HCV_RNA->Replication NS5B NS5B Polymerase (RNA-dependent RNA Polymerase) Polyprotein->NS5B NS5B->Replication Catalyzes New_Virus New Virions Replication->New_Virus Inhibitor This compound Derivative Binding Allosteric Binding to NS5B Inhibitor->Binding Binding->NS5B Conformational_Change Conformational Change in NS5B Binding->Conformational_Change Inhibition_Node Inhibition of Polymerase Activity Conformational_Change->Inhibition_Node Anticancer_Mechanisms cluster_Cellular_Targets Cellular Mechanisms of Action cluster_Outcome Therapeutic Outcome Compound Benzimidazole Derivative (e.g., from this compound) Microtubules Disruption of Microtubule Polymerization Compound->Microtubules Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Outcome_Node Inhibition of Cancer Cell Proliferation Microtubules->Outcome_Node Apoptosis->Outcome_Node CellCycle->Outcome_Node Solubility_Workflow Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate in a shaker (24-72h at constant temperature) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant through a 0.22 µm filter Settle->Filter Dilute Dilute the filtered sample Filter->Dilute Quantify Quantify concentration using validated HPLC-UV method Dilute->Quantify Calculate Calculate solubility Quantify->Calculate End End Calculate->End Stability_Workflow Start Prepare stock solution of This compound Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (HCl, heat) Stress_Conditions->Acid Base Base Hydrolysis (NaOH, heat) Stress_Conditions->Base Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal Stress (Heat) Stress_Conditions->Thermal Photo Photostability (Light) Stress_Conditions->Photo Sample Sample at defined time points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Evaluate Evaluate remaining parent compound and identify degradation products Analyze->Evaluate End End Evaluate->End

References

The Biological Versatility of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 4-(1H-Benzimidazol-2-yl)aniline serves as a crucial synthetic intermediate and exhibits a spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.

Introduction

Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. This privileged structure is a bioisostere of naturally occurring purine nucleosides, allowing for interactions with various biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to antiviral, anthelmintic, antihypertensive, and anticancer effects.[2][3] The compound this compound, in particular, is a key building block in the synthesis of more complex and potent therapeutic agents.[4][5] This guide focuses on the intrinsic and derivative-based biological activities of this core molecule.

Synthesis of this compound

The synthesis of this compound is often achieved through the condensation of o-phenylenediamine with p-aminobenzoic acid. This reaction is typically catalyzed by an acid, such as hydrochloric acid, sulfuric acid, or o-phosphoric acid, and proceeds with good yields.[6]

A general synthetic scheme involves refluxing equimolar amounts of o-phenylenediamine and p-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.[6] Another common method involves heating the reactants in an acidic medium, followed by neutralization to precipitate the product.[6] The resulting this compound can then be purified by recrystallization.[4]

Anticancer Activity

Benzimidazole derivatives are well-documented for their anticancer properties, which are often attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[3][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8] Furthermore, some benzimidazole derivatives have been shown to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.[9][10]

Quantitative Anticancer Data

While this compound itself has shown limited standalone anticancer activity in some studies, its derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected derivatives.

Compound IDDerivative of this compoundCancer Cell LineIC50 (µM)
1 2-(4-aminophenyl)-1H-benzo[d]imidazole (Parent Compound)HBL-100480.00
2 2-(4-aminophenyl)-1H-benzo[d]imidazole (Parent Compound)HeLa430.06
3 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamideHeLa6.39
4 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamideHepG25.88
5 4-(5-fluoro-1H-benzo[d]imidazol-2-yl)aniline derivativeMCF-72.18
6 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivativeSW707 (Rectal)Stronger than Cisplatin
7 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivativeHCV29T (Bladder)Stronger than Cisplatin
8 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivativeA549 (Lung)Stronger than Cisplatin
9 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivativeT47D (Breast)Stronger than Cisplatin
10 2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl derivativeHBL-10082.07
11 2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl derivativeHeLa126.13

Note: Data for derivatives are presented to illustrate the potential of the core scaffold. The parent compound's activity is often a starting point for chemical modification to enhance potency.[11][12][13][14]

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[9] Benzimidazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[10][15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Benzimidazole This compound (and derivatives) Benzimidazole->PI3K Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/Akt signaling pathway and the inhibitory action of benzimidazoles.

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1] The mechanism of action is often linked to the inhibition of microbial-specific enzymes or disruption of cellular processes.[1]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for some benzimidazole derivatives against various microbial strains. Data for the parent this compound is limited, highlighting an area for future research.

Compound IDDerivative of this compoundMicroorganismMIC (µg/mL)
1 N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)anilineStaphylococcus aureusPotent
2 N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)anilineEscherichia coliPotent
3 Benzimidazole-hydrazone derivativeCandida albicansNotable Activity
4 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivativeStaphylococcus sp.Moderate to Good
5 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivativeCandida sp.High Inhibition

Note: "Potent" and "Notable Activity" are qualitative descriptors from the cited literature where specific MIC values were not provided for all derivatives.[16][17]

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are well-established.[3] These compounds can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) or by affecting the production of pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzimidazole derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents. The table below presents the percentage inhibition of edema for representative derivatives.

Compound IDDerivative of this compoundDose (mg/kg)Inhibition of Edema (%)
1 N-substituted benzimidazole derivative100100
2 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazoleNot SpecifiedModerate to Good
3 1-[(N-substituted amino) methyl]-2-ethyl benzimidazoleNot SpecifiedEffective Response

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound and its derivatives on cancer cell lines.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate overnight to allow cell attachment A->B C 3. Treat cells with various concentrations of the benzimidazole compound and a vehicle control B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability and determine the IC50 value H->I

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dose.

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of the compounds against various bacterial and fungal strains.

Detailed Steps:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory effects of the compounds in a rodent model.

Detailed Steps:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally, at a specific time before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. While its primary role is often as a synthetic precursor, the benzimidazole core imparts significant biological activity. Its derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. This guide has summarized the available quantitative data, provided detailed experimental protocols, and visualized key mechanisms of action to serve as a comprehensive resource for the scientific community. Further investigation into the specific biological activities of the parent compound is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 4-(1H-Benzimidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making it a "privileged substructure" in drug discovery.[4][5] Among the vast family of benzimidazole-containing compounds, 4-(1H-Benzimidazol-2-yl)aniline serves as a critical synthon for the development of a diverse array of derivatives with significant therapeutic and technological potential.[6]

This technical guide provides an in-depth overview of the synthetic methodologies for preparing this compound and its derivatives, detailed experimental protocols, and a summary of their extensive applications, with a focus on their roles as therapeutic agents and advanced materials.

Synthesis of this compound and its Derivatives

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2] The parent compound, this compound, is most commonly prepared by the reaction of o-phenylenediamine with 4-aminobenzoic acid.

Core Synthesis: The Phillips-Ladenburg Reaction

The most prevalent method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[1] This reaction involves heating an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid, or with a dehydrating agent like polyphosphoric acid.[1][7][8] Good yields are typically obtained with aliphatic acids, while aromatic acids may require higher temperatures.[7][8]

Phillips_Ladenburg_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 o-Phenylenediamine Product This compound Reactant1->Product + Reactant2 4-Aminobenzoic Acid Reactant2->Product Condition1 Acid Catalyst (e.g., HCl, PPA) Condition1->Product Condition2 Heat (Δ) Condition2->Product

Caption: Phillips-Ladenburg synthesis of the core molecule.

Alternative and One-Pot Syntheses

Modern synthetic chemistry has introduced more efficient, catalyst-driven, and environmentally benign methods. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are particularly advantageous.[9][10]

  • Condensation with Aldehydes: The Weidenhagen reaction involves condensing o-phenylenediamine with aldehydes in the presence of an oxidizing agent.[1] Various catalysts, including H₂O₂/HCl, ammonium chloride, and vanadium(IV)-salen complexes, have been employed to facilitate this reaction, often at room temperature or with gentle heating.[1][10][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields for benzimidazole synthesis.[12][13] This technique has been successfully applied to one-pot, two-step protocols for generating 2-aryl-benzimidazole N-oxides.[12][13]

  • Catalyst-Free Methods: Some protocols allow for the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and aryl aldehydes in solvents like acetonitrile at room temperature without any catalyst, offering a simple and convenient route.[9]

Derivatization Strategies

Starting from the this compound core, a multitude of derivatives can be synthesized by targeting the primary amine group on the phenyl ring.

Derivatization_Workflow cluster_derivatives Derivative Classes Core This compound SchiffBases Schiff Bases Core->SchiffBases Aromatic Aldehydes Pyrazoles Pyrazoles Core->Pyrazoles 1. Maleic Anhydride 2. Hydrazine Triazoles 1,2,3-Triazoles Core->Triazoles 1. Chloroacetyl Chloride 2. NaN₃ 3. Alkyne (CuAAC) Amides Amides & Carboxamides Core->Amides Acid Chlorides / Carboxylic Acids

Caption: Synthetic pathways to key derivatives.

  • Schiff Base Formation: Condensation of the aniline core with various substituted aromatic aldehydes readily yields N-arylidene derivatives, or Schiff's bases.[14][15]

  • Synthesis of Pyrazole Derivatives: A multi-step synthesis involves first reacting the core aniline with maleic anhydride to produce an α,β-unsaturated carboxylic acid. Subsequent cyclization with hydrazine hydrate or its derivatives affords pyrazole-containing molecules.[14][16]

  • Synthesis of 1,2,3-Triazole Derivatives: The aniline can be converted into an amide by reaction with chloroacetyl chloride. The resulting compound is treated with sodium azide to form an azide intermediate. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various acetylenes to produce 1,2,3-triazole derivatives.[4][6]

  • Amide and Carboxamide Synthesis: The amino group can be acylated using acid chlorides or coupled with carboxylic acids to form a wide range of amide derivatives.[4][17]

Experimental Protocols

The following sections provide representative experimental methodologies extracted from the literature.

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline (Core Compound)

This procedure is based on the Phillips condensation method.

  • Reaction Setup: A mixture of o-phenylenediamine (1 mole equivalent) and 4-aminobenzoic acid (1 mole equivalent) is prepared in a round-bottom flask.[1][4]

  • Solvent/Catalyst: Polyphosphoric acid (PPA) or o-phosphoric acid is added in sufficient quantity to ensure stirring.[1]

  • Heating: The mixture is heated to 200°C for approximately two hours.[1]

  • Workup: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

  • Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.[16]

General Procedure for N-arylidene Derivatives (Schiff's Bases)

This protocol describes the condensation of the core aniline with an aldehyde.[14][15]

  • Reaction Setup: A solution of 4-(1H-benzo[d]imidazol-2-yl)aniline (1 mole equivalent) is prepared in ethanol or methanol in a round-bottom flask.

  • Reagent Addition: The desired substituted aromatic aldehyde (1 mole equivalent) is added to the solution, along with a few drops of a catalytic acid like glacial acetic acid.

  • Heating: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol or another suitable solvent and dried. Recrystallization can be performed if necessary.

Synthesis of (Z)-4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acid

This is the first step in the synthesis of pyrazole derivatives.[16]

  • Reaction Setup: A mixture of 4-(1H-benzo[d]imidazol-2-yl)aniline (10 mmol) and maleic anhydride (11 mmol) is placed in a flask with dry toluene.[16]

  • Heating: The mixture is refluxed for 6 hours.[16]

  • Workup: After the reaction is complete, the formed solid is collected by vacuum filtration.[16]

  • Purification: The product is washed with diethyl ether and recrystallized from ethanol.[16] The yield reported for this step is typically high (e.g., 91%).[16]

Uses and Applications

This compound derivatives possess a remarkably broad spectrum of biological activities and material properties, making them valuable in multiple scientific domains.[4]

Applications_Overview cluster_medchem Medicinal Chemistry cluster_material Materials & Other Core This compound Derivatives Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral OtherTherapeutic Other Therapeutic Uses Core->OtherTherapeutic Materials Materials Science (OLEDs) Core->Materials Agrochem Agrochemicals Core->Agrochem Analytics Analytical Reagents Core->Analytics

Caption: Major application areas of the derivatives.

Medicinal and Biological Applications

The benzimidazole nucleus is a key pharmacophore, and its derivatives are explored for a wide range of diseases.[4][5][17]

  • Anticancer Activity: These derivatives have shown significant potential as anti-proliferative agents.[18][19] Some compounds have been investigated as aromatase inhibitors and dihydrofolate reductase (DHFR) inhibitors.[14][17] Certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116).[3][17][19]

  • Antimicrobial Agents: A significant body of research focuses on the antibacterial and antifungal properties of these compounds.[20] Derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (E. coli) bacteria.[4][15][20] Potent fungicidal activity against strains like Candida albicans has also been reported.[4][20]

  • Antiviral Properties: The this compound scaffold has been used to develop agents against the Hepatitis C virus (HCV).[14][16] These compounds can act as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.[16]

  • Other Therapeutic Roles: The versatility of the benzimidazole core has led to its investigation for numerous other conditions, including its use in developing antihypertensive (angiotensin II receptor blockers), anti-inflammatory, analgesic, antiulcer (proton pump inhibitors), and anthelmintic agents.[3][4][5][17]

Materials Science and Other Applications

Beyond medicine, these compounds have found utility in technology and agriculture.

  • Advanced Materials: Due to their excellent electronic and photophysical properties, derivatives of this compound are employed in the creation of advanced materials, such as organic light-emitting diodes (OLEDs) and chemical sensors.

  • Agrochemicals: The core structure serves as a building block for developing new agrochemicals, including herbicides and fungicides, contributing to agricultural productivity.

  • Analytical Chemistry: Certain derivatives are used as reagents in analytical methods like spectrophotometry for the detection and quantification of other substances.

Quantitative Data Summary

The biological activity of these derivatives is often quantified by metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC₅₀) for anticancer agents.

Table 1: Selected Anticancer Activity Data

Compound ID Cancer Cell Line Activity (IC₅₀ in µM) Reference
N9 HCT116 (Colorectal) 5.85 [17]
N18 HCT116 (Colorectal) 4.53 [17]
5-FU (Standard) HCT116 (Colorectal) 9.99 [17]
Compound 4k Multiple Lines 1.84 - 10.28 µg/mL [3]

| Paclitaxel (Standard) | Multiple Lines | 1.38 - 6.13 µM |[3] |

Table 2: Selected Antimicrobial Activity Data

Compound ID Microorganism Activity (MIC in µM or µg/mL) Reference
N1 Bacillus subtilis 1.27 µM [17]
N1 Candida albicans 1.27 µM [17]
N8 Escherichia coli 1.43 µM [17]
N22 Klebsiella pneumoniae 2.60 µM [17]
Compound 4k E. coli, S. faecalis, MRSA 2 - 16 µg/mL [3]

| Ciprofloxacin (Standard) | E. coli, S. faecalis, MRSA | 8 - 16 µg/mL |[3] |

Conclusion

The this compound framework is a highly versatile and valuable scaffold in modern chemistry. The relative ease of its synthesis, primarily through the robust Phillips-Ladenburg condensation, and the reactivity of its aniline moiety allow for extensive derivatization. This has led to the creation of large libraries of compounds with a wide array of potent biological activities, most notably as anticancer, antimicrobial, and antiviral agents. Furthermore, its utility extends into materials science, highlighting its importance across multiple disciplines. Future research will likely focus on optimizing synthetic routes for greater efficiency and sustainability, exploring novel biological targets, and fine-tuning structure-activity relationships to develop next-generation therapeutics and advanced materials.

References

Unlocking Novel Applications of 4-(1H-Benzimidazol-2-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Benzimidazol-2-yl)aniline, a versatile heterocyclic compound, stands as a cornerstone in the development of advanced materials and novel therapeutics. Its unique structural framework, featuring a benzimidazole ring fused with an aniline moiety, imparts a remarkable portfolio of physicochemical and biological properties. This technical guide delves into the burgeoning applications of this molecule, presenting a comprehensive overview of its utility in medicinal chemistry as a potent anticancer and antimicrobial agent, and in materials science as a promising component for organic light-emitting diodes (OLEDs) and fluorescent sensors. This document provides a detailed exploration of its synthesis, quantitative biological activity, and performance in material applications, supplemented with explicit experimental protocols and mechanistic pathway diagrams to empower researchers in their quest for innovation.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and favorable electronic properties.[1] this compound, in particular, has emerged as a critical intermediate and a core functional unit in a wide array of applications.[2] Its planar structure, coupled with the presence of both electron-donating and electron-accepting groups, facilitates its interaction with biological targets and contributes to its desirable photophysical characteristics. This guide aims to consolidate the existing knowledge and present novel avenues for the application of this compound, providing a foundational resource for researchers and developers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with 4-aminobenzoic acid. This reaction, often carried out in the presence of a dehydrating agent or under high-temperature conditions, proceeds via the formation of a Schiff base intermediate, which subsequently cyclizes to yield the benzimidazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium bicarbonate solution (10%)

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid (10-20 times the weight of reactants).

  • The reaction mixture is heated to 150-180°C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice.

  • The acidic solution is neutralized by the slow addition of a 10% sodium bicarbonate solution until the pH reaches 7-8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Synthesis_Workflow Reactants o-Phenylenediamine + 4-Aminobenzoic Acid Reaction Condensation in PPA 150-180°C, 4-6h Reactants->Reaction Workup Ice Quenching & Neutralization (NaHCO3) Reaction->Workup Purification Filtration & Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The benzimidazole core in this compound is a bioisostere of purine, allowing it to interact with a variety of biological targets. This has led to the development of numerous derivatives with potent pharmacological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell proliferation.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
4-(1H-benzimidazol-2-yl)benzene-1,3-diolSW707 (Rectal)< 10[2]
4-(1H-benzimidazol-2-yl)benzene-1,3-diolHCV29T (Bladder)< 10[2]
4-(1H-benzimidazol-2-yl)benzene-1,3-diolA549 (Lung)< 10[2]
4-(1H-benzimidazol-2-yl)benzene-1,3-diolT47D (Breast)< 10[2]
(4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanoneHBL-100 (Breast)82.07[1]
(4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanoneHeLa (Cervical)126.13[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Pathway cluster_cell Cancer Cell 4_BIA_Derivative This compound Derivative Kinase_Enzyme Protein Kinases (e.g., ROCK II) 4_BIA_Derivative->Kinase_Enzyme Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase 4_BIA_Derivative->DNA_Gyrase Inhibition Proliferation_Pathway Cell Proliferation Signaling Pathway Kinase_Enzyme->Proliferation_Pathway DNA_Gyrase->Proliferation_Pathway Apoptosis Apoptosis Proliferation_Pathway->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathway->Cell_Cycle_Arrest Induction

Figure 2: Putative signaling pathway for the anticancer activity of this compound derivatives.
Antimicrobial Activity

The structural similarity of the benzimidazole ring to purine also makes its derivatives effective against various microbial pathogens. They are known to inhibit microbial growth by interfering with essential cellular processes.

Table 2: Antimicrobial Activity of this compound Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)anilineStaphylococcus aureus-[3]
N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)anilineEscherichia coli-[3]
TetrabromoderivativesStaphylococcus sp.600 - 5000[4]
Benzene derivativesStaphylococcus sp.600 - 5000[4]

Note: Specific MIC values for some derivatives were not provided in the source material, but they were reported to be effective.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • This compound derivatives

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications in Materials Science

The rigid, planar structure and the presence of a conjugated π-system in this compound make it an excellent candidate for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated as blue light-emitting materials in OLEDs. Their high thermal stability and good charge-transporting properties contribute to the performance and longevity of these devices.

Table 3: Performance of an OLED with a Pyrene-Benzimidazole Derivative

ParameterValueReference
External Quantum Efficiency (EQE)0.35 (±0.04)% at 5.5 V[5]
Luminance100 (±6) cd/m² at 5.5 V[5]
CIE Coordinates(0.1482, 0.1300)[5]
Highest EQE4.3 (±0.3)% at 3.5 V[5]
Highest Luminance290 (±10) cd/m² at 7.5 V[5]
Experimental Protocol: Fabrication of a Multilayer OLED

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., NPB)

  • Emissive Layer (EML) material (this compound derivative)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrates sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.

  • Transfer the substrates to a high-vacuum thermal evaporation chamber.

  • Sequentially deposit the HIL, EML, ETL, and EIL materials onto the ITO substrate. The thickness of each layer is precisely controlled using a quartz crystal monitor.

  • Deposit the metal cathode through a shadow mask to define the active area of the device.

  • Encapsulate the device in a nitrogen-filled glovebox to protect it from moisture and oxygen.

OLED_Workflow cluster_fabrication OLED Fabrication Substrate_Cleaning ITO Substrate Cleaning Layer_Deposition Sequential Deposition of Organic Layers (HIL, EML, ETL, EIL) Substrate_Cleaning->Layer_Deposition Cathode_Deposition Metal Cathode Deposition Layer_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

Figure 3: General experimental workflow for the fabrication of a multilayer OLED.
Fluorescent Sensors

The benzimidazole moiety can act as a recognition site for various analytes. Derivatives of this compound have been developed as fluorescent sensors for the detection of anions like cyanide (CN⁻). The binding of the anion to the sensor molecule leads to a change in its fluorescence properties, enabling visual or instrumental detection.

Table 4: Performance of a 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol based Fluorescent Sensor for Cyanide Detection

ParameterValueReference
AnalyteCN⁻[6][7]
Detection Limit (LOD)1.8 x 10⁻⁶ M[7]
Association Constant (Ka)2.5 (± 0.26) x 10⁶ M⁻¹[7]
Binding Stoichiometry (Sensor:Anion)1:1[7]
Experimental Protocol: Fluorescent Detection of Cyanide

Materials:

  • This compound-based fluorescent sensor

  • Dimethyl sulfoxide (DMSO)

  • Aqueous solutions of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent sensor in DMSO.

  • In a cuvette, add a specific volume of the sensor stock solution and dilute with an appropriate solvent system (e.g., DMSO/water).

  • Record the initial fluorescence spectrum of the sensor solution.

  • Titrate the sensor solution with increasing concentrations of the cyanide anion solution and record the fluorescence spectrum after each addition.

  • Monitor the changes in fluorescence intensity or the appearance of new emission bands to determine the sensor's response.

  • Perform selectivity studies by adding other anions to the sensor solution to ensure a specific response to cyanide.

Future Perspectives and Conclusion

This compound is a molecule of significant promise with a wide spectrum of applications. The future of research in this area lies in the rational design of novel derivatives with enhanced biological activities and superior material properties. For medicinal chemistry, the focus should be on developing derivatives with improved selectivity and reduced toxicity, potentially through the synthesis of hybrid molecules. In materials science, the development of more efficient and stable emitters for OLEDs and highly sensitive and selective fluorescent sensors for environmental and biological monitoring presents exciting opportunities. This technical guide provides a solid foundation for researchers to explore and exploit the full potential of this compound in these and other emerging fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-Benzimidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(1H-benzimidazol-2-yl)aniline and its derivatives. Benzimidazole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The protocols outlined below describe common synthetic routes, including the condensation of ortho-phenylenediamine with 4-aminobenzoic acid and subsequent derivatization reactions. This guide is intended to provide researchers with the necessary information to synthesize and explore the potential of these compounds in drug discovery and development.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of this compound, in particular, have demonstrated a wide range of biological activities, acting as inhibitors of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[4][5][6] These compounds often function as ATP-competitive inhibitors, targeting the kinase domain of enzymes such as Aurora B, PLK1, FAK, VEGF-R2, and PI3K.[4][5][7] This document presents a comprehensive guide to the synthesis of these valuable compounds, including detailed experimental procedures, characterization data, and a visualization of a key signaling pathway they modulate.

Synthesis Protocols

Two primary methods for the synthesis of this compound and its derivatives are presented below.

Protocol 1: Synthesis of this compound via Condensation Reaction

This protocol describes the synthesis of the core molecule, this compound, by the condensation of o-phenylenediamine and 4-aminobenzoic acid.

Materials and Reagents:

  • o-phenylenediamine

  • 4-aminobenzoic acid

  • Polyphosphoric acid (PPA) or o-phosphoric acid[5]

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Experimental Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) or o-phosphoric acid as a condensing agent and solvent. A typical ratio is 1:10 w/w of reactants to PPA.

  • Heat the reaction mixture at 150-200°C for 2-4 hours with continuous stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a 10% NaOH solution until a precipitate forms.[1]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Characterization Data for this compound:

  • Melting Point: 235-237 °C[8]

  • IR (KBr, cm⁻¹): 3430 (NH, benzimidazole), 3350, 3217 (NH₂, aminophenyl), 3061 (CH, aromatic), 1629 (C=N), 1605 (C=C, aromatic)[8]

  • ¹H-NMR (DMSO-d₆, 500 MHz, δ ppm): 12.46 (br s, 1H, NH benzimidazole), 7.79 (d, 2H), 7.46 (m, 2H), 7.08 (m, 2H), 6.63 (d, 2H), 5.58 (s, 2H, NH₂)[8]

  • ¹³C-NMR (DMSO-d₆, 500 MHz, δ ppm): 152.68, 151.59, 135.78, 129.32, 123.50, 114.14, 113.05[8]

Protocol 2: Synthesis of N-substituted Derivatives from this compound

This protocol outlines the synthesis of derivatives by reacting the primary amine group of this compound with various electrophiles, such as anhydrides.

Materials and Reagents:

  • This compound

  • Maleic anhydride (or other desired anhydride)

  • Dry toluene

  • Diethyl ether

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with a reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Experimental Procedure:

  • Dissolve this compound (1 equivalent) in dry toluene in a round-bottom flask.

  • Add maleic anhydride (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 6 hours.[8]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with diethyl ether.

  • Recrystallize the product from ethanol to yield the pure derivative.[8]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and a representative derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
This compoundC₁₃H₁₁N₃209.2566235-237[8]
(Z)-4-((4-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acidC₁₇H₁₃N₃O₃307.3191255-257[8]

Table 1: Synthesis and Physical Properties of this compound and a Derivative.

CompoundKey IR Peaks (cm⁻¹)¹H-NMR Chemical Shifts (δ ppm in DMSO-d₆)Reference
This compound3430, 3350, 3217, 3061, 1629, 160512.46, 7.79, 7.46, 7.08, 6.63, 5.58[8]
(Z)-4-((4-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid3430, 3300, 1714, 1644, 160613.09, 12.09, 10.57, 8.10, 7.78, 7.56, 7.19, 6.47, 6.32[8]

Table 2: Spectroscopic Data for this compound and a Derivative.

Experimental Workflows and Signaling Pathways

The synthesis of this compound derivatives and their subsequent application in targeting cellular signaling pathways can be visualized through the following diagrams.

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactants o-Phenylenediamine + 4-Aminobenzoic Acid Reaction Condensation (PPA, 150-200°C) Reactants->Reaction Product This compound Reaction->Product CoreMolecule This compound Derivative Substituted Derivative CoreMolecule->Derivative Electrophile Electrophile (e.g., Maleic Anhydride) Electrophile->Derivative

Caption: General workflow for the synthesis of this compound and its derivatives.

Many this compound derivatives exhibit their anticancer effects by inhibiting protein kinases in critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Leveraging 4-(1H-Benzimidazol-2-yl)aniline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, analogous to the purine nucleotide core, which allows its derivatives to interact with a multitude of biological targets.[1][2] Among these, 4-(1H-Benzimidazol-2-yl)aniline has emerged as a crucial intermediate and a foundational structure for the development of novel anticancer therapeutics. Its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines, operating through diverse mechanisms of action, including the disruption of microtubule dynamics and the inhibition of key enzymes essential for cancer progression.[1][3] This document provides an overview of its application, key experimental data, and detailed protocols for its evaluation in an anticancer drug discovery context.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various derivatives based on the this compound scaffold. The data, presented as IC50 values, highlight the potency of these compounds against several human cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of 2-anilino-4-(benzimidazol-1-yl)pyrimidine Derivatives

Compound IDHepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)
4g 7.59-5.08
4j 8.54--
4m 3.566.392.18
4q 5.889.718.19
Doxorubicin (DOX) 4.505.574.17
Data sourced from Al-Rasheed et al., 2025.[4][5]

Table 2: In Vitro Antiproliferative Activity (IC50, µM) of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

Compound IDHepG2 (Liver)SK-OV-3 (Ovarian)NCI-H460 (Lung)BEL-7404 (Liver)HL-7702 (Normal Liver)
3a1 7.549.1211.348.21> 100
3a3 12.8715.6518.2114.33> 100
3a4 28.2431.4335.1129.87> 100
3a5 15.4318.9822.4517.65> 100
3c1 20.1523.8738.2539.94> 100
Data sourced from BenchChem Application Notes.[6]

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through multiple pathways. A primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule function, leading to cell cycle arrest and apoptosis.[3] Additionally, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK9 and CDK12, which are critical for regulating the cell cycle and transcription.[4][5]

Anticancer_Mechanism_of_Action cluster_drug Benzimidazole Derivative cluster_pathways Cellular Targets & Pathways Drug This compound Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits CDK Cyclin-Dependent Kinases (CDK9/CDK12) Drug->CDK Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Leads to CellCycle Cell Cycle Arrest (G2/M Phase) CDK->CellCycle Regulates Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Induces MTT_Assay_Workflow A 1. Cell Seeding (5x10^3 cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) Allow cells to attach A->B C 3. Compound Treatment Add serial dilutions of test compounds B->C D 4. Incubation (48h, 37°C, 5% CO2) C->D E 5. MTT Addition (20 µL of 5 mg/mL MTT solution) D->E F 6. Incubation (4h, 37°C, 5% CO2) Formation of formazan crystals E->F G 7. Solubilization Remove supernatant, add 150 µL DMSO F->G H 8. Absorbance Measurement (490 nm using microplate reader) G->H I 9. Data Analysis Calculate IC50 values H->I

References

Application Notes and Protocols: 4-(1H-Benzimidazol-2-yl)aniline as a Precursor for Anti-HCV Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, affecting millions of individuals and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the promising scaffolds for the development of novel anti-HCV agents is the benzimidazole core. This document provides detailed application notes and protocols for the use of 4-(1H-Benzimidazol-2-yl)aniline as a versatile precursor for the synthesis of potent anti-HCV agents, primarily targeting the HCV NS5B RNA-dependent RNA polymerase.

Mechanism of Action

Derivatives of this compound have been shown to act as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[1] This viral enzyme is essential for the replication of the HCV RNA genome.[1] Unlike nucleoside inhibitors that bind to the catalytic active site, these benzimidazole-based compounds bind to an allosteric site on the enzyme.[1] This binding event induces a conformational change in the polymerase, ultimately inhibiting its ability to initiate RNA synthesis and preventing viral replication.[1]

Quantitative Data Summary

The following tables summarize the in vitro anti-HCV activity and cytotoxicity of representative benzimidazole derivatives. It is important to note that the specific derivatives of this compound with comprehensive published data tables are limited. The data presented here is compiled from various sources to illustrate the potential of this chemical class.

Table 1: In Vitro Anti-HCV Activity of Benzimidazole Derivatives

Compound IDHCV GenotypeAssay TypeEC50 (µM)Reference
Compound A1bReplicon0.35[2]
JTK-003Not SpecifiedNot Specified-[2]
JTK-109Not SpecifiedNot Specified-[2]

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity of Benzimidazole Derivatives

Compound IDCell LineAssay TypeCC50 (µM)Reference
Compound AHuh-7Not Specified>10[2]

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Synthesis of this compound (Precursor)

This protocol describes a general method for the synthesis of the precursor compound.

Materials:

  • o-Phenylenediamine

  • 4-aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid.

  • The reaction mixture is heated at 150-160°C for 4-6 hours with stirring.

  • The mixture is then cooled to room temperature and poured into a stirred, saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

Synthesis of a Pyrazole Derivative from this compound

This protocol provides an example of the derivatization of the precursor.[2]

Materials:

  • This compound

  • Maleic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Toluene

Procedure:

  • Step 1: Synthesis of the α,β-unsaturated carboxylic acid. A mixture of this compound (1 equivalent) and maleic anhydride (1.1 equivalents) in dry toluene is refluxed for 6 hours. The resulting solid is collected by filtration and washed with diethyl ether.

  • Step 2: Cyclization to the pyrazole derivative. The product from Step 1 is refluxed with hydrazine hydrate in ethanol for 3 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified to yield the pyrazole derivative.

Anti-HCV Replicon Assay

This protocol outlines a cell-based assay to evaluate the anti-HCV activity of synthesized compounds.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 (for selection).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the compounds.

Materials:

  • Parental Huh-7 cells (without the replicon).

  • DMEM with 10% FBS and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density as the replicon assay and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm and calculate the CC50 value.

Visualizations

HCV_Replication_Cycle cluster_cell Hepatocyte Entry 1. Entry Uncoating 2. Uncoating & Translation Entry->Uncoating Replication 3. RNA Replication (NS5B) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Inhibitor This compound Derivative Inhibitor->Replication Inhibits NS5B Polymerase

Caption: Inhibition of the HCV Replication Cycle.

Experimental_Workflow start Start: Synthesize Derivatives synthesis Synthesis of this compound and its derivatives start->synthesis purification Purification & Characterization synthesis->purification anti_hcv_assay Anti-HCV Replicon Assay purification->anti_hcv_assay cytotoxicity_assay Cytotoxicity Assay purification->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI) anti_hcv_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End: Lead Optimization sar_analysis->end

Caption: Drug Discovery Workflow.

SAR_Logic Precursor This compound Modification Chemical Modification (e.g., at the aniline amino group) Precursor->Modification Derivatives Library of Derivatives Modification->Derivatives Biological_Testing Anti-HCV & Cytotoxicity Screening Derivatives->Biological_Testing SAR Structure-Activity Relationship Biological_Testing->SAR

Caption: Structure-Activity Relationship Logic.

References

Application Notes and Protocols: 4-(1H-Benzimidazol-2-yl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-Benzimidazol-2-yl)aniline, also known as 2-(4-aminophenyl)benzimidazole, is a versatile heterocyclic aromatic amine. Its rigid, planar benzimidazole core, combined with the reactive aniline moiety, makes it a valuable building block in the synthesis of high-performance materials. The benzimidazole group imparts excellent thermal stability, high mechanical strength, and unique photophysical properties, leading to its application in advanced polymers, organic electronics, and chemical sensors.

These notes detail the application of this compound and its derivatives in three key areas of materials science:

  • High-Performance Polymers: As a diamine monomer for the synthesis of polyimides (PIs) and poly(benzimidazole imide)s (PBIIs) with exceptional thermal and mechanical properties.

  • Organic Light-Emitting Diodes (OLEDs): As a core structure in emitter, host, and electron-transporting materials due to its favorable electronic properties.

  • Fluorescent Sensors: As a fluorophore for the selective and sensitive detection of various ions.

Application 1: High-Performance Poly(benzimidazole imide)s (PBIIs)

The incorporation of the benzimidazole moiety into a polyimide backbone enhances thermal stability, mechanical strength, and dimensional stability. This compound and its derivatives are used as diamine monomers in polycondensation reactions with various tetracarboxylic dianhydrides to produce poly(benzimidazole imide)s. These polymers are sought after for applications in flexible electronics, aerospace, and as high-temperature adhesives and coatings.[1]

Data Presentation: Properties of Benzimidazole-Containing Polyimides

The properties of polyimides can be tuned by selecting different dianhydride co-monomers. The following table summarizes the thermal and mechanical properties of various polyimides derived from benzimidazole-containing diamines.

Polymer IDDiamine MonomerDianhydride MonomerTg (°C)Td, 5% (°C)¹Tensile Strength (MPa)Elongation at Break (%)CTE (ppm K⁻¹)Ref
PBII-1 6-amino-2-(2′-methyl-4′-aminobenzene)-N-phenylbenzimidazol6FDA²402>520---[2]
PBII-2 N-PhPABZ³ / PABZ⁴ (50/50)PMDA⁵>450~570--<10[1]
PBI-co-PA PBI / Para-polyamide (85/15)-->600~150~15-[3]
DPPD-MBDAM 4-4′-methylenbis(2,6-dimethyl-aniline)DPPD⁶>338>505---[4]
PI-1 4,4′-(2,7-naphthylenedioxy)dianilineBTDA⁷28557010725-[5]

¹ Temperature at 5% weight loss. ² 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. ³ 5-amine-2-(4-aminobenzene)-1-phenyl-benzimidazole. ⁴ 6(5)-amino-2-(4-aminobenzene)-benzimidazole. ⁵ Pyromellitic dianhydride. ⁶ 3,8-Diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride. ⁷ 3,3′,4,4′-Benzophenone tetracarboxylic dianhydride.

Experimental Protocol: Synthesis of Poly(benzimidazole imide) Film

This protocol describes a typical two-step synthesis for a polyimide film, involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • This compound derivative (diamine)

  • Aromatic tetracarboxylic dianhydride (e.g., PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (inert atmosphere)

  • Glass plates, scraper

Procedure:

  • Poly(amic acid) Synthesis: a. In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the benzimidazole diamine monomer in anhydrous DMAc to form a clear solution. b. Slowly add an equimolar amount of the dianhydride powder to the solution in small portions under a steady stream of nitrogen. c. Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity will increase significantly, indicating the formation of the poly(amic acid) (PAA) solution.

  • Film Casting and Thermal Imidization: a. Pour the viscous PAA solution onto a clean, dry glass plate. b. Use a doctor blade or glass rod to cast a film of uniform thickness. c. Place the glass plate in a vacuum oven and apply the following stepwise heating program for thermal imidization:

    • 80°C for 2 hours
    • 150°C for 1 hour
    • 250°C for 1 hour
    • 350°C for 1 hour d. After cooling to room temperature, carefully peel the resulting flexible and tough polyimide film from the glass substrate.

Visualization: Polyimide Synthesis Workflow

G cluster_0 Step 1: PAA Synthesis cluster_1 Step 2: Film Formation Diamine Benzimidazole Diamine Reaction Polycondensation (Room Temp, N2) Diamine->Reaction Dianhydride Dianhydride Dianhydride->Reaction Solvent DMAc Solvent Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA Casting Film Casting on Glass Plate PAA->Casting Imidization Thermal Imidization (Stepwise Heating) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film

Workflow for two-step polyimide synthesis.

Application 2: Organic Light-Emitting Diodes (OLEDs)

The high thermal stability and electron-withdrawing nature of the benzimidazole moiety make it an excellent component for materials used in OLEDs.[6] Derivatives are employed as blue emitters, electron-transporting layers (ETL), and host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[7][8] These materials contribute to devices with high efficiency, good color purity, and operational stability.

Data Presentation: Performance of OLEDs with Benzimidazole-Based Materials
Device RoleMaterialMax EQE (%)Max Luminance (cd/m²)CIE (x, y)Voltage (V)Ref
Blue Emitter Pyrene-Benzimidazole Derivative4.3290(0.148, 0.130)7.5[9][10]
Green Host p-CbzBiz¹21.8---[8]
Green Host o-CbzBiz¹16.7---[8]

¹ Carbazole/Benzimidazole-based bipolar host molecules.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a small-molecule OLED using vacuum thermal evaporation.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): Benzimidazole-based emitter or host doped with an emitter

    • Electron Transport Layer (ETL): e.g., TPBi or a benzimidazole derivative

  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode Metal: e.g., Aluminum (Al)

  • Solvents for cleaning (Deionized water, acetone, isopropanol)

Procedure:

  • Substrate Preparation: a. Clean ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 min each). b. Dry the substrates in an oven or with a nitrogen gun. c. Treat the ITO surface with oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

  • Layer Deposition: a. Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the organic and metal layers by resistive heating of the source materials in crucibles. A typical device structure is:

    • ITO (Anode)
    • HIL (e.g., 10 nm)
    • HTL (e.g., 40 nm)
    • EML (e.g., 20 nm)
    • ETL (e.g., 30 nm)
    • EIL (e.g., 1 nm)
    • Cathode (e.g., 100 nm Al) c. Monitor layer thickness in real-time using a quartz crystal microbalance. Maintain a deposition rate of 0.5-2 Å/s for organic layers and 5-10 Å/s for the metal cathode.

  • Encapsulation: a. Without breaking vacuum, or in an inert nitrogen glovebox, encapsulate the device using a glass lid and UV-curable epoxy. This protects the sensitive organic layers from oxygen and moisture.

Visualization: OLED Device Architecture

G cluster_0 OLED Structure cluster_1 Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (Benzimidazole-based) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL HTL (TAPC) EML->HTL photon Light EML->photon Recombination HIL HIL (HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate e Electrons e->EML Injection h Holes h->EML Injection

Layered structure of a typical OLED.

Application 3: Fluorescent Chemical Sensors

The benzimidazole scaffold can be functionalized to create chemosensors that exhibit changes in fluorescence upon binding to specific analytes. The lone pair of electrons on the imine nitrogen atom can coordinate with metal ions, while the N-H proton can interact with anions, leading to mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). These interactions modulate the fluorescence, enabling "turn-on" or "turn-off" sensing of ions like CN⁻, Zn²⁺, and Ag⁺.[11][12][13]

Data Presentation: Performance of Benzimidazole-Based Fluorescent Sensors
Sensor TargetSensor MoietySensing MechanismSolvent SystemLimit of Detection (LOD)Ref
CN⁻ Naphthalene-BenzimidazoleFluorescence Turn-OffH₂O/DMSO (8:2)8.8 x 10⁻⁸ M[11]
CN⁻ Coumarin-BenzimidazoleColorimetric / Turn-OffACN/H₂O4.48 x 10⁻⁸ M[14]
Zn²⁺ Dihydro-imidazoquinazoline-phenolCHEF¹ / Turn-OnDMSO/H₂O (1:5)39.91 nM[12]
Co²⁺ Quinoline-BenzimidazolePET / Turn-OffDMF/H₂O (95:5)3.56 µM[15][16]
Ag⁺ Triazole-BenzimidazoleFluorescence QuenchingAqueous2.70 µM[13]

¹ Chelation-Enhanced Fluorescence

Experimental Protocol: General Procedure for Anion/Cation Detection

This protocol describes a general method for evaluating a benzimidazole-based fluorescent probe for ion detection using fluorescence spectroscopy.

Materials:

  • Benzimidazole-based fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or ACN)

  • Aqueous or organic buffer solution (e.g., HEPES buffer for biological pH)

  • Stock solutions of various ions to be tested (e.g., 10 mM of NaCN, ZnCl₂, etc.)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Test Solution: a. Pipette a specific volume of the probe stock solution into a cuvette. b. Add the appropriate buffer or solvent system to dilute the probe to the desired final concentration (e.g., 10 µM). The final volume should be consistent for all measurements (e.g., 2 mL).

  • Initial Measurement: a. Place the cuvette containing only the probe solution into the fluorometer. b. Record the initial fluorescence emission spectrum by exciting at the probe's maximum absorption wavelength (λ_ex).

  • Titration with Analyte: a. Add small aliquots of the analyte (ion) stock solution to the cuvette. b. After each addition, gently mix the solution and allow it to equilibrate (e.g., 30-60 seconds). c. Record the fluorescence emission spectrum. d. Continue this process until the fluorescence intensity reaches a plateau or no further significant change is observed.

  • Selectivity Test: a. Prepare several cuvettes with the probe solution as in step 1. b. To each cuvette, add a significant excess (e.g., 10 equivalents) of a different potentially interfering ion. c. Record the fluorescence spectrum for each. d. To a cuvette containing the target analyte, add interfering ions to confirm that their presence does not alter the signal from the target analyte.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added analyte. b. Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve.

Visualization: Fluorescent Sensor Mechanism

G cluster_0 Turn-On Sensing (e.g., + Zn²⁺) cluster_1 Turn-Off Sensing (e.g., + CN⁻) Probe_On Probe Complex_On Probe-Analyte Complex Probe_On->Complex_On + Analyte State_On1 Low Fluorescence (PET Active) Probe_On->State_On1 Analyte_On Analyte State_On2 High Fluorescence (PET Blocked) Complex_On->State_On2 Probe_Off Probe Complex_Off Probe-Analyte Adduct Probe_Off->Complex_Off + Analyte State_Off1 High Fluorescence Probe_Off->State_Off1 Analyte_Off Analyte State_Off2 Fluorescence Quenched Complex_Off->State_Off2

General mechanisms for fluorescent sensors.

References

Application Notes and Protocols: Development of Enzyme Inhibitors from 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of enzyme inhibitors derived from the scaffold 4-(1H-Benzimidazol-2-yl)aniline. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for inhibitor synthesis and evaluation, and diagrams of relevant signaling pathways.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds.[1][2] Its structural resemblance to endogenous purine nucleotides allows derivatives to interact with the active sites of numerous enzymes, leading to their inhibition.[3] Consequently, this scaffold has been extensively explored for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.[1] This document outlines the application of this scaffold in targeting various enzyme classes and provides practical protocols for researchers in the field.

Data Presentation: Quantitative Inhibitory Activity

Derivatives of this compound have demonstrated inhibitory activity against a diverse range of enzymes. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity

Derivative ClassTarget Kinase(s)IC50 (µM)Reference(s)
Benzimidazole-Triazole HybridsEGFR0.086[4]
1,3,4-Oxadiazole-Chalcone/Benzimidazole HybridsEGFR1.80 - 3.60[4]
Benzimidazole-Hydrazone HybridsEGFR, HER2, CDK2, AURKC, mTOR7.82 - 21.48 (against cancer cell lines)[5]
2-Anilino-4-(benzimidazol-2-yl)pyrimidinesAurora B, PLK1, FAK, VEGF-R2Sub-micromolar (against cancer cell lines)[6]
Pyrazole-containing Benzimidazol-2-amino DerivativesCK1δ0.0986[7]

Table 2: Topoisomerase and DNA Gyrase Inhibitory Activity

Derivative ClassTarget EnzymeIC50 (µM)Reference(s)
Benzimidazole-Triazole HybridsTopoisomerase I2.52[4]
Novel Benzimidazole DerivativesE. coli DNA Gyrase0.61[2]
Novel Benzimidazole DerivativesS. aureus Topoisomerase IV0.58[2]

Table 3: Other Enzyme Inhibitory Activities

Derivative ClassTarget EnzymeIC50 (µM)Reference(s)
2-Heteroarylbenzimidazole-5-carboxamidesHCV NS5B RNA Polymerase0.027[8]
Tetrazolamide-benzimidazol-2-onesArabidopsis thaliana HPPD0.01[9]
Benzimidazole-based Oxazole AnaloguesAcetylcholinesterase (AChE)0.10[10]
Benzimidazole-based Oxazole AnaloguesButyrylcholinesterase (BChE)0.20[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of derivatives starting from this compound. Specific reaction conditions may need to be optimized for different derivatives.

Materials:

  • This compound

  • Appropriate aldehyde or anhydride

  • Solvent (e.g., dry toluene, ethanol)

  • Catalyst (if required)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the desired aldehyde or anhydride (1.1 equivalents).[8]

  • If necessary, add a catalytic amount of an appropriate acid or base.

  • Reflux the reaction mixture for a specified time (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials.[8]

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).[8]

  • Dry the purified product under vacuum.

  • Characterize the final compound using analytical techniques such as NMR, IR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start This compound + Aldehyde/Anhydride Reaction Reflux in Solvent Start->Reaction Heat Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Characterization NMR, MS, IR Purification->Characterization End Pure Derivative Characterization->End

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 2: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen for kinase inhibitors by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, Aurora B)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.[11]

  • Prepare a kinase reaction mixture containing the kinase assay buffer, the kinase enzyme, and the peptide substrate.

  • Dispense the kinase reaction mixture into each well containing the compounds. Include a "no kinase" control.[11]

  • Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[11]

  • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[11]

  • Measure the luminescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA substrate

  • Gyrase assay buffer (containing ATP)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Stop buffer/loading dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice, each containing gyrase assay buffer and relaxed pBR322 DNA.

  • Add the test compound at various concentrations or a positive control to the reaction tubes. Include a DMSO vehicle control.

  • Initiate the reaction by adding a diluted solution of E. coli DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.[12]

  • Terminate the reactions by adding the stop buffer/loading dye.[12]

  • Load the samples onto a 1% agarose gel containing a DNA stain.[12]

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualize the DNA bands under UV light and capture an image.

  • Quantify the amount of supercoiled DNA in each lane relative to the controls to determine the percent inhibition.

  • Calculate the IC50 value from a dose-response curve.

Protocol 4: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) and its inhibition.

Materials:

  • Human carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., acetazolamide)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Add assay buffer to the wells of a 96-well plate.

  • Add the test compounds at various concentrations, a positive control, or a vehicle control (DMSO) to the appropriate wells.[1]

  • Add the CA enzyme solution to all wells except the blank.[1]

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[1]

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.[1]

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[1]

  • Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and differentiation.[8][9]

G cluster_egfr EGFR Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF triggers signaling pathways that promote endothelial cell proliferation, migration, and survival.[6][13]

G cluster_vegfr VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis Migration Cell Migration Akt->Migration

Caption: Key pathways in VEGFR-2 signaling, crucial for angiogenesis.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a critical regulator of mitosis, ensuring correct chromosome segregation and cytokinesis. It functions as part of the chromosomal passenger complex (CPC).[7][14][15]

G cluster_aurora Aurora B Kinase in Mitosis AuroraB Aurora B (CPC) HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) CENP_A CENP-A AuroraB->CENP_A Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation KinetochoreAttachment Correct Kinetochore- Microtubule Attachment CENP_A->KinetochoreAttachment MCAK->KinetochoreAttachment

Caption: Role of Aurora B kinase in regulating key mitotic events.

References

Application Notes and Protocols for Cytotoxicity Assays of 4-(1H-Benzimidazol-2-yl)aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Benzimidazol-2-yl)aniline and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their core structure, a fusion of benzimidazole and aniline rings, serves as a versatile scaffold for the development of therapeutic agents that can induce cytotoxicity in various cancer cell lines. Understanding the mechanisms by which these compounds exert their effects is crucial for their development as effective chemotherapeutics. This document provides detailed application notes and protocols for essential cytotoxicity and apoptosis assays to evaluate the anticancer properties of this compound compounds.

Data Presentation: Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of this compound and its derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure of the compounds' potency.

Compound IDCell LineCancer TypeIC50 (µM)Reference
This compoundMCF-7Breast Adenocarcinoma>100[1]
Derivative 1A549Lung Carcinoma15.80[2]
Derivative 1HepG2Liver Carcinoma15.58[2]
Derivative 1DLD-1Colorectal Carcinoma65.89[2]
Derivative 2HepG2Liver Carcinoma3.56 - 8.54[3]
Derivative 2HeLaCervical Cancer6.39 - 9.71[3]
Derivative 2MCF-7Breast Adenocarcinoma2.18 - 8.19[3]
Derivative 3H103Oral Squamous Cell Carcinoma11.64[2]
Derivative 3H314Oral Squamous Cell Carcinoma16.68[2]
Derivative 3HCT116Colorectal Carcinoma13.30[2]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound compound or its derivatives

  • Human cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound compound or its derivatives

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS, pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-Glo® 3/7 Assay for Apoptosis Execution

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.

Materials:

  • This compound compound or its derivatives

  • Human cancer cell line of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a desired density and treat with the test compound for the desired time period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls to determine the fold increase in caspase activity.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate for 4h mtt_add->formazan_inc solubilize Solubilize Formazan formazan_inc->solubilize read_absorbance Read Absorbance solubilize->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway compound This compound Compound bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) compound->bcl2 Modulates dr Death Receptors (e.g., DR5) compound->dr Upregulates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp37 Caspase-3, -7 (Executioner) casp9->casp37 disc DISC Formation dr->disc casp8 Caspase-8 (Initiator) disc->casp8 casp8->casp37 parp PARP Cleavage casp37->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis signaling pathways induced by benzimidazole compounds.

References

Application Notes and Protocols: Molecular Docking Studies of 4-(1H-Benzimidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-(1H-Benzimidazol-2-yl)aniline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these derivatives with their biological targets, thereby guiding rational drug design and lead optimization.[4]

Applications in Drug Discovery

Derivatives of this compound are recognized as privileged scaffolds in drug discovery. Their rigid bicyclic structure provides a stable framework for introducing various substituents to modulate their biological activity.

Anticancer Agents: A primary application of docking studies for these derivatives is in the development of novel anticancer therapies. They have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[5][6] For instance, studies have shown that these compounds can target kinases like Cyclin-Dependent Kinase 8 (CDK-8) and Estrogen Receptor-alpha (ER-alpha), which are implicated in the progression of cancers such as colorectal and breast cancer.[7] Molecular docking helps in understanding the specific interactions between the benzimidazole derivatives and the amino acid residues in the active site of these kinases, providing insights for designing more potent and selective inhibitors.[7][8] Some derivatives have also shown the potential to overcome drug resistance in cancer cells.[9]

Antimicrobial Agents: The benzimidazole core is also present in a number of antimicrobial agents. Molecular docking studies are employed to explore the binding of this compound derivatives to essential microbial enzymes. For example, they have been docked against enzymes from various bacteria like Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes.[10][11] These studies are instrumental in elucidating the mechanism of action and in the development of new antibiotics to combat resistant strains.

Featured Protocol: Molecular Docking of this compound Derivatives against Protein Kinases

This protocol outlines a generalized procedure for performing molecular docking of this compound derivatives against a protein kinase target using common molecular modeling software.

I. Preparation of the Protein Receptor
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands.[12]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.[12]

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).[12]

II. Ligand Preparation
  • Create 3D Structures: Draw the 2D structures of the this compound derivatives using a chemical drawing tool and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a stable conformation.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in Docking Format: Save the prepared ligands in the appropriate format (e.g., PDBQT).

III. Grid Generation
  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature reports of active site residues.

  • Define the Grid Box: Set up a grid box that encompasses the entire binding site of the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the active site.

IV. Molecular Docking Simulation
  • Select Docking Algorithm: Choose a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, which is commonly used for its efficiency and accuracy.[12]

  • Set Docking Parameters: Configure the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[12]

  • Run the Simulation: Execute the docking simulation. The software will explore various conformations and orientations of the ligand within the protein's binding site and calculate the binding energy for each pose.

V. Analysis of Results
  • Examine Binding Poses: Visualize the docked poses of the ligands in the active site of the protein.

  • Analyze Interactions: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Evaluate Docking Scores: The docking score, typically representing the binding affinity (e.g., in kcal/mol), is used to rank the ligands. A lower binding energy generally indicates a more stable protein-ligand complex.[7]

  • Compare with Reference: If available, compare the docking results with a known inhibitor or the co-crystallized ligand to validate the docking protocol.

Data Presentation

The results of molecular docking studies are often summarized in a tabular format to facilitate comparison between different derivatives.

Compound IDDocking Score (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Derivative 1-8.5LYS89, ASP145LEU23, ILE143
Derivative 2-9.2LYS89, GLU91LEU23, VAL31
Derivative 3-7.8ASP145PHE146, ALA33
Reference Inhibitor-9.5LYS89, ASP145, GLU91LEU23, ILE143, VAL31

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PDB_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand 2. Prepare Ligand Structures (2D to 3D & Energy Minimization) Grid 4. Grid Generation (Define Binding Site) Ligand->Grid PDB_Prep->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analysis 6. Analyze Results (Binding Energy & Interactions) Dock->Analysis Visualization 7. Visualization of Poses (e.g., PyMOL, Chimera) Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 4-(1H-Benzimidazol-2-yl)aniline, a key intermediate in pharmaceutical development. The protocols are based on established methods for the analysis of benzimidazole derivatives and can be adapted and validated for specific laboratory and sample matrix requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound.[1] This method is suitable for quality control in manufacturing and for stability studies.

Illustrative Quantitative Data for Related Benzimidazole Derivatives

The following table summarizes typical performance characteristics of HPLC methods for the analysis of benzimidazole compounds. These values can serve as a benchmark during method development and validation for this compound.

ParameterTypical ValueReference Compounds
Linearity (r²)> 0.999Various Benzimidazoles
Limit of Detection (LOD)0.009 - 0.073 µg/mLRelated Benzimidazoles
Limit of Quantitation (LOQ)0.028 - 0.2 µg/mLRelated Benzimidazoles
Precision (RSD%)< 2%Various Benzimidazoles
Accuracy (Recovery %)93.61 - 98.08%Thiabendazole
Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of this compound in a sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or phosphate buffer

  • Water (HPLC grade)

  • Formic acid or acetic acid (for pH adjustment)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate), pH adjusted to 4.5 with formic acid.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the same solvent used for the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient from 70% Mobile Phase A and 30% Mobile Phase B to 30% Mobile Phase A and 70% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Monitor at a suitable wavelength, which can be determined by a UV scan of the analyte (e.g., 254 nm, 288 nm, or 298 nm).[2][3][4]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detector UV Detector column->detector Separation data Data Acquisition & Processing detector->data Signal result Purity/Concentration Report data->result Analysis

Caption: A generalized workflow for the analysis of this compound using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, especially in complex matrices such as biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5]

Illustrative Quantitative Data for Benzimidazole Derivatives in Biological Matrices

The following table provides an example of the performance of LC-MS/MS methods for the analysis of benzimidazole residues.

ParameterTypical ValueMatrix
Limit of Detection (LOD)< 6 µg/kgSwine Muscle
Limit of Quantitation (LOQ)< 10 µg/kgSwine Muscle
Recovery> 50%Muscle Tissue
Recovery> 70%Egg Yolk
Experimental Protocol: LC-MS/MS Analysis

Objective: To quantify trace levels of this compound in a complex matrix.

Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (for extraction)

  • Solid-Phase Extraction (SPE) cartridges (if required)

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC or HPLC system

  • C18 or similar reverse-phase column

Procedure:

  • Sample Preparation (Extraction and Clean-up):

    • Liquid-Liquid Extraction (LLE):

      • Homogenize the sample.

      • Add a known amount of internal standard.

      • Extract with a suitable organic solvent like ethyl acetate.

      • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

    • Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge.

      • Load the sample extract.

      • Wash the cartridge to remove interferences.

      • Elute the analyte of interest.

      • Evaporate the eluate and reconstitute.

  • Standard and Sample Solution Preparation:

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard.

    • Prepare the final sample extracts containing the internal standard.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 3 - 10 µL.[6]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (parent ion) and one or two product ions (sub-ions) for this compound and the internal standard need to be determined by direct infusion or by analyzing a concentrated standard solution.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve based on the peak area ratio of the analyte to the internal standard.

    • Inject the prepared samples.

    • Quantify this compound using the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow sample_prep Sample Preparation (Extraction/Clean-up) lc LC Separation (C18 Column) sample_prep->lc Inject ms Mass Spectrometry (ESI Source) lc->ms Elution msms Tandem MS (MRM) ms->msms Ionization & Fragmentation data_analysis Data Analysis msms->data_analysis Detection quant_report Quantitative Report data_analysis->quant_report Quantification

Caption: A typical workflow for the quantitative analysis of this compound by LC-MS/MS.

Spectroscopic Methods

Spectroscopic techniques are primarily used for the structural characterization and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the molecule and its derivatives, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the compound. Electron Impact (EI) MS can provide characteristic fragmentation patterns for structural confirmation.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as N-H and C=N bonds.

While these methods are powerful for qualitative analysis, they are less commonly used for routine quantitative analysis compared to chromatographic techniques.

Disclaimer: The provided protocols and quantitative data are based on the analysis of related benzimidazole compounds and should be considered as a starting point. It is essential to perform in-house method development and validation to ensure the accuracy, precision, and suitability of the method for the specific application and sample matrix.

References

The Benzimidazole Core: Application Notes on 4-(1H-Benzimidazol-2-yl)aniline as a Foundational Fluorescent Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(1H-Benzimidazol-2-yl)aniline is a versatile heterocyclic compound that serves as a crucial building block in the development of advanced chemical tools and therapeutic agents. While it possesses inherent fluorescent properties, its primary role in the field of fluorescence is as a foundational scaffold for the synthesis of highly specific and sensitive fluorescent probes. Its rigid structure and electron-rich nature, combined with the reactive aniline group, make it an ideal starting point for creating derivatives that can detect a wide range of analytes, from metal ions to biological macromolecules. This document provides an overview of the applications of this compound-derived fluorescent probes, with detailed protocols for their use in research and development.

Principle of Operation: From Scaffold to Sensor

The utility of the this compound scaffold lies in its adaptable photophysical properties. The benzimidazole ring system is a known fluorophore. By chemically modifying the aniline group, researchers can introduce specific recognition moieties (receptors) for target analytes. The binding of an analyte to this receptor site induces a change in the electronic structure of the molecule, leading to a detectable change in its fluorescence, such as quenching or enhancement of the signal. This "turn-on" or "turn-off" mechanism forms the basis of its function as a fluorescent probe.

Application 1: Detection of Divalent Metal Ions (e.g., Zn²⁺)

Benzimidazole derivatives have been successfully employed as chemosensors for various metal ions. For instance, a fluorescent probe based on an 8-aminoquinoline moiety attached to a benzimidazole core has demonstrated high selectivity and sensitivity for zinc ions (Zn²⁺).[1][2][3] The binding of Zn²⁺ to the probe restricts the photoinduced electron transfer (PET) process, leading to a significant enhancement of fluorescence.

Quantitative Data: Photophysical Properties of a Representative Zn²⁺ Probe
PropertyValueReference
Excitation Wavelength (λex)291 nm[3]
Emission Wavelength (λem)510 nm[3]
Detection Limit for Zn²⁺1.76 x 10⁻⁷ M[1][3]
Stoichiometry (Probe:Zn²⁺)1:1[1][3]
Experimental Protocol: Fluorometric Titration for Zn²⁺ Detection

This protocol describes the general procedure for determining the concentration of Zn²⁺ using a benzimidazole-based fluorescent probe.

Materials:

  • Benzimidazole-based fluorescent probe (e.g., L1 as described in the reference)[1][2][3]

  • Methanol (MeOH), spectroscopic grade

  • Deionized water

  • Stock solution of the fluorescent probe (e.g., 10 mM in MeOH)

  • Stock solution of ZnCl₂ (e.g., 30 mM in H₂O)

  • Solutions of other metal salts for selectivity testing (e.g., KCl, NaCl, BaCl₂, MgCl₂, HgCl₂, CuCl₂, CaCl₂, CoCl₂, CdCl₂, NiCl₂, AlCl₃)

  • Fluorometer

Procedure:

  • Preparation of the Probe Solution: Prepare a 30 µM solution of the fluorescent probe in methanol. For example, add 9 µL of a 10 mM stock solution to 2.991 mL of MeOH.[1][3]

  • Fluorescence Measurement: Transfer the probe solution to a quartz cuvette and measure the initial fluorescence spectrum (e.g., with excitation at 291 nm and emission scanned from 400 nm to 600 nm).

  • Titration with Zn²⁺: Gradually add small aliquots (e.g., 0.25 to 6.00 µL) of the 30 mM ZnCl₂ solution to the probe solution in the cuvette.[2]

  • Data Acquisition: After each addition, gently mix the solution and record the fluorescence spectrum. A "turn-on" response will be observed as an increase in fluorescence intensity at the characteristic emission wavelength (e.g., 510 nm).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺ to generate a titration curve. The detection limit can be calculated from the linear portion of this curve.

Experimental Workflow for Zn²⁺ Detection

G Workflow for Zn²⁺ Detection Using a Benzimidazole Probe prep_probe Prepare 30 µM Probe Solution in MeOH init_fluor Measure Initial Fluorescence (λex=291nm) prep_probe->init_fluor Transfer to cuvette titrate Titrate with Aliquots of ZnCl₂ Solution init_fluor->titrate Start titration record_fluor Record Fluorescence Spectrum After Each Addition titrate->record_fluor Mix and measure record_fluor->titrate Continue titration analyze Plot Fluorescence Intensity vs. [Zn²⁺] record_fluor->analyze After final addition determine_lod Calculate Limit of Detection analyze->determine_lod From linear range

Caption: Workflow for the fluorometric detection of Zn²⁺.

Application 2: Bioimaging of Cellular Components

Derivatives of this compound are also valuable tools for bioimaging. Their ability to selectively stain specific cellular compartments or respond to changes in the cellular microenvironment allows for the visualization of biological processes in living cells. For example, benzimidazole-based probes have been developed for imaging bacterial outer membrane vesicles (OMVs) and for detecting pH changes within biofilms.[4][5]

Experimental Protocol: Staining of Bacterial Biofilms

This protocol provides a general method for staining bacterial biofilms using a benzimidazole-derived fluorescent probe.

Materials:

  • Bacterial strain capable of forming biofilms (e.g., E. coli)

  • Appropriate growth medium

  • Sterile multi-well plates or chamber slides for microscopy

  • Benzimidazole-derived fluorescent probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Biofilm Formation: Inoculate the bacterial strain into the wells of a multi-well plate or chamber slide containing the appropriate growth medium. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: Gently remove the planktonic (free-floating) bacteria by aspirating the medium and washing the wells twice with sterile PBS.

  • Probe Staining: Add fresh medium containing the fluorescent probe at an optimized concentration (typically in the µM range) to the wells. Incubate for a specific duration (e.g., 3 hours) at 37°C in the dark.[5]

  • Final Wash: Remove the probe solution and gently wash the biofilms with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or medium to keep the biofilm hydrated. Image the stained biofilms using a CLSM with appropriate excitation and emission wavelengths for the specific probe. For example, some benzimidazole probes can be excited at 458 nm.[5]

Signaling Pathway: Role of Benzimidazole Probes in Biofilm Research

G Conceptual Use of Benzimidazole Probes in Biofilm Analysis cluster_biofilm Bacterial Biofilm bacteria Bacteria matrix Extracellular Matrix bacteria->matrix secretes clsm Confocal Laser Scanning Microscopy bacteria->clsm Visualize cells matrix->clsm Visualize structure probe Benzimidazole Fluorescent Probe probe->bacteria Penetrates cells (e.g., 24h incubation) probe->matrix Stains matrix (e.g., 3h incubation)

Caption: Staining of bacterial biofilms with benzimidazole probes.

Synthesis of the this compound Scaffold

The foundational compound, this compound, can be synthesized through the condensation reaction of o-phenylenediamine with p-aminobenzoic acid.[6] This straightforward synthesis makes it an accessible starting material for the development of a wide array of fluorescent probes. Further derivatization can be achieved by reacting the aniline group with various electrophiles to introduce the desired analyte-binding moieties.

General Synthesis Scheme

G Synthesis of this compound and Derivatives opda o-Phenylenediamine scaffold This compound opda->scaffold paba p-Aminobenzoic Acid paba->scaffold + probe Functional Fluorescent Probe scaffold->probe + Receptor Precursor receptor Receptor Moiety (e.g., 8-aminoquinoline) receptor->probe

Caption: General synthesis pathway for benzimidazole probes.

Conclusion

This compound is a cornerstone molecule in the design of fluorescent probes. While not typically used as a probe in its own right, its derivatives have shown remarkable utility in detecting metal ions and in advanced bioimaging applications. The straightforward synthesis of the core scaffold, coupled with the versatility of its derivatization, ensures that the benzimidazole family of fluorescent probes will continue to be a valuable asset for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Benzimidazol-2-yl)aniline. Our aim is to help you optimize your synthesis yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the condensation reaction between o-phenylenediamine and p-aminobenzoic acid.[1][2][3] This reaction is typically acid-catalyzed, with common choices being ortho-phosphoric acid or hydrochloric acid, and requires heating.[1][4]

Q2: What are the typical reaction yields for this synthesis?

A2: Yields can vary significantly depending on the reaction conditions. Reported yields for the synthesis of this compound from o-phenylenediamine and p-aminobenzoic acid are generally in the range of 66% to 70% when using ortho-phosphoric acid or heating on a water bath followed by neutralization.[2][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. You can observe the consumption of the starting materials (o-phenylenediamine and p-aminobenzoic acid) and the appearance of the product spot. A suitable eluent system for TLC is a mixture of ethyl acetate and petroleum ether (2:1), where the product has a reported Rf value of 0.38.[4]

Q4: What are the key safety precautions I should take during this synthesis?

A4: It is crucial to work in a well-ventilated fume hood, especially when handling corrosive acids like ortho-phosphoric acid and hydrochloric acid at high temperatures. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

Q5: Are there greener synthesis alternatives for this compound?

A5: While traditional methods often involve strong acids and high temperatures, research into greener alternatives for benzimidazole synthesis is ongoing. These include microwave-assisted synthesis and the use of solid acid catalysts, which can reduce reaction times and the use of hazardous reagents.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the specified temperature (e.g., 180-200 °C in o-phosphoric acid) for the recommended duration (e.g., 4 hours).[4] Monitor the reaction by TLC until the starting materials are consumed.
Improper stoichiometry of reactants.Use the correct molar ratio of o-phenylenediamine to p-aminobenzoic acid as specified in the protocol. A common ratio is 1:1.5 (o-phenylenediamine:p-aminobenzoic acid).[4]
Degradation of starting materials or product at high temperatures.While high temperatures are necessary, prolonged heating beyond the recommended time can lead to degradation. Adhere to the specified reaction time.
Formation of Side Products Oxidation of o-phenylenediamine.o-Phenylenediamine is susceptible to oxidation, which can form colored impurities. While challenging to completely avoid in acidic, heated conditions, minimizing exposure to air can help.
Incomplete cyclization leading to the formation of an amide intermediate.Ensure sufficient acid catalyst and adequate heating to promote the final cyclization to the benzimidazole ring.
Difficulty in Product Purification The product is contaminated with unreacted starting materials.If the reaction has not gone to completion, purification can be challenging. Optimize the reaction conditions to maximize conversion. For purification, recrystallization from ethanol is a common and effective method.[2][4]
The product is an off-white or colored solid.This may be due to oxidized impurities. Recrystallization, potentially with the addition of a small amount of activated charcoal, can help decolorize the product.
The product does not precipitate upon neutralization.Ensure the pH of the solution is sufficiently alkaline after neutralization with NaOH solution. Check the pH with litmus paper or a pH meter. The crude product should precipitate out.[2][4]

Experimental Protocols

Protocol 1: Synthesis using ortho-Phosphoric Acid

This protocol is adapted from a literature procedure with a reported yield of 66%.[4]

Materials:

  • o-Phenylenediamine (6.48 g, 60 mmol)

  • p-Aminobenzoic acid (12.34 g, 90 mmol)

  • ortho-Phosphoric acid (60 mL)

  • 10% Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and p-aminobenzoic acid in ortho-phosphoric acid.

  • Heat the mixture under reflux at 180-200 °C for 4 hours.

  • Cool the reaction mixture to approximately 50 °C.

  • Carefully pour the cooled mixture onto crushed ice.

  • Neutralize the mixture with a 10% NaOH solution until the product precipitates.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with an excess of 10% NaOH solution, followed by water.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis using Hydrochloric Acid

This method uses a more common laboratory acid and has been reported to produce the target compound.[1]

Materials:

  • o-Phenylenediamine (0.1 mol)

  • p-Aminobenzoic acid (0.1 mol)

  • 20% Hydrochloric acid (HCl) solution (140 mL)

  • 10% Ammonia (NH3) solution

  • Ethanol for recrystallization

Procedure:

  • Dissolve o-phenylenediamine in distilled water.

  • Dissolve p-aminobenzoic acid in a 20% HCl solution.

  • Mix the two solutions in a reaction flask.

  • Heat the mixture at 120 °C under reflux for 4 hours.

  • Cool the reaction mixture and filter.

  • Neutralize the filtrate with a 10% NH3 solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol.

Data Presentation

Table 1: Comparison of Synthesis Conditions and Yields

Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
ortho-Phosphoric acid180-200466[4]
Water bath/NaOH neutralizationNot specified270[2]
20% HCl1204High (not quantified)[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification o_phenylenediamine o-Phenylenediamine mixing Mix Reactants + Acid Catalyst o_phenylenediamine->mixing p_aminobenzoic_acid p-Aminobenzoic Acid p_aminobenzoic_acid->mixing heating Heat under Reflux mixing->heating cooling Cooling heating->cooling neutralization Neutralization (Precipitation) cooling->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Drying recrystallization->drying final_product Pure Product drying->final_product troubleshooting_logic start Low Yield or No Product? check_reaction_conditions Verify Temperature & Time start->check_reaction_conditions Yes check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry Yes check_neutralization Confirm Complete Neutralization (pH) start->check_neutralization Yes side_products Side Product Formation? start->side_products No solution1 Increase Heating Time/ Temperature check_reaction_conditions->solution1 solution2 Adjust Molar Ratios check_stoichiometry->solution2 solution3 Ensure Alkaline pH check_neutralization->solution3 optimize_purification Optimize Purification (Recrystallization) solution4 Use Activated Charcoal/ Column Chromatography optimize_purification->solution4 incomplete_cyclization Incomplete Cyclization side_products->incomplete_cyclization Yes oxidation Starting Material Oxidation side_products->oxidation Yes incomplete_cyclization->solution1 oxidation->optimize_purification

References

Technical Support Center: Purification of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 4-(1H-Benzimidazol-2-yl)aniline.

Troubleshooting Guide

Issue 1: Low Overall Yield After Purification

  • Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield is a frequent issue stemming from several stages of the synthesis and purification process.[1] Key factors to investigate include:

    • Incomplete Reaction: The initial synthesis of the benzimidazole may not have proceeded to completion. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before beginning the workup.[1]

    • Product Loss During Workup: this compound has some solubility in aqueous solutions. Significant product loss can occur during aqueous washes or extractions. To mitigate this, consider back-extracting the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1]

    • Premature Crystallization: During recrystallization, the product can crystallize prematurely on the filter paper or in the funnel if the apparatus is not sufficiently pre-heated.[2] This leads to physical loss of the product. Ensure the filtration setup is hot during the filtration of the hot saturated solution.[2]

    • Sub-optimal Recrystallization Solvent: If the chosen solvent for recrystallization is not ideal, the product may remain partially dissolved in the mother liquor even after cooling, thus reducing the recovered yield.

Issue 2: Persistent Discoloration of the Final Product

  • Question: My purified product remains yellow or brown. How can I obtain a white or off-white solid?

  • Answer: Discoloration in benzimidazole derivatives is often due to residual starting materials or side-products from the synthesis.[2] Here are some strategies to address this:

    • Activated Carbon Treatment: During recrystallization, add a small amount of decolorizing carbon (e.g., Norite) to the hot solution.[2] The carbon will adsorb colored impurities. Allow the solution to digest for 10-15 minutes before filtering it hot through a fluted filter paper or a pad of celite to remove the carbon.[2]

    • Oxidative Wash: For stubborn discoloration, a chemical treatment can be effective. Dissolve the impure benzimidazole in boiling water. Add a potassium permanganate solution dropwise until the solution becomes opaque with precipitated manganese oxide. Then, add solid sodium bisulfite to the hot mixture until the solution is clear again.[2] This process oxidizes and then reduces colored impurities, which can then be removed during crystallization.

    • Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more rigorous purification method that can separate the target compound from colored impurities.

Issue 3: Product Fails to Crystallize from the Recrystallization Solvent

  • Question: I have dissolved my crude product in the hot solvent, but it is not crystallizing upon cooling. What should I do?

  • Answer: Failure to crystallize can be due to several factors:

    • Excess Solvent: Too much solvent may have been used, resulting in a solution that is not supersaturated upon cooling. Try evaporating some of the solvent under reduced pressure and then attempt to cool the solution again.

    • High Purity Oil: The product might be an oil because it is either very pure or the melting point is below room temperature (unlikely for this compound). Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

    • Presence of Impurities: Certain impurities can inhibit crystal formation. If scratching doesn't work, adding a "seed crystal" of pure this compound can initiate crystallization. If no seed crystal is available, you may need to purify the material by another method, such as column chromatography, to remove the inhibiting impurities.

Frequently Asked Questions (FAQs)

  • Question: What is the most common method for purifying crude this compound?

  • Answer: The most frequently cited method is recrystallization, typically from ethanol.[3][4][5] This method is effective for removing many common impurities and is relatively straightforward to perform.

  • Question: What are the typical starting materials and potential impurities from the synthesis?

  • Answer: The synthesis generally involves the condensation of o-phenylenediamine and p-aminobenzoic acid.[4] Potential impurities could include unreacted starting materials or side-products from the reaction. Process-related impurities are a common concern in the synthesis of benzimidazole derivatives.[6]

  • Question: What is a suitable solvent system for running a TLC of this compound?

  • Answer: A common mobile phase for TLC analysis is a mixture of ethyl acetate and petroleum ether. A ratio of 2:1 (Ethyl Acetate:Petroleum Ether) has been reported to give an Rf value of approximately 0.38.[4]

  • Question: When should I use column chromatography instead of recrystallization?

  • Answer: Column chromatography is recommended when:

    • Recrystallization fails to remove impurities, especially those with similar solubility profiles to the product.

    • The crude product contains multiple components that need to be separated.

    • The product is persistently colored, and treatment with activated carbon is ineffective.[4]

  • Question: Can N-nitroso impurities be a concern for this compound?

  • Answer: Yes, benzimidazole rings contain a secondary amine group which can potentially participate in nitrosation to form N-nitroso impurities.[7] This is more likely to occur under acidic conditions (low pH) and in the presence of nitrites.[7] It is a factor to be aware of, especially concerning the storage and handling of the compound and its synthetic precursors.

Data Presentation

Table 1: Physical and Chromatographic Data for this compound

ParameterValueSolvent/ConditionsReference
Melting Point235-237 °CNot Applicable[4]
Rf Value0.38Ethyl Acetate/Petroleum Ether (2:1)[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Saturation: Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight) of activated carbon. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: Pre-heat a clean flask and a filter funnel (with fluted filter paper). Filter the hot solution quickly to remove the activated carbon (if used) and any insoluble impurities. This step is crucial to prevent the product from crystallizing in the funnel.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a chromatography column with silica gel as the stationary phase.[8] The amount of silica should be approximately 20 to 100 times the weight of the crude product.[8] The column can be packed using a wet slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as Ethyl Acetate/Petroleum Ether (e.g., 7:3).[4] The polarity of the eluent can be gradually increased if necessary to move the compound down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification Options start Crude Reaction Mixture neutralize Neutralize with 10% NaOH & Pour onto Ice start->neutralize Process filter_crude Vacuum Filtration neutralize->filter_crude wash_crude Wash with Water filter_crude->wash_crude crude_product Crude Solid Product wash_crude->crude_product option_recrystal Recrystallization crude_product->option_recrystal Common Method option_column Column Chromatography crude_product->option_column For Difficult Separations final_product Pure this compound option_recrystal->final_product option_column->final_product

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Min. Hot Solvent start->dissolve discolored Product Discolored? dissolve->discolored hot_filter Hot Filtration cool Cool Filtrate hot_filter->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No troubleshoot Troubleshoot: 1. Evaporate some solvent 2. Scratch flask inner wall 3. Add seed crystal no_crystals->troubleshoot discolored->hot_filter No add_carbon Add Activated Carbon Before Hot Filtration discolored->add_carbon Yes add_carbon->hot_filter

References

identifying common impurities in 4-(1H-Benzimidazol-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(1H-Benzimidazol-2-yl)aniline. Our aim is to facilitate a smooth and efficient synthesis process by identifying and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation reaction of o-phenylenediamine and 4-aminobenzoic acid.[1][2] The reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or mineral acids.[3][4]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are o-phenylenediamine and 4-aminobenzoic acid. Depending on the specific protocol, other necessary reagents may include:

  • Catalysts/Dehydrating Agents: Polyphosphoric acid (PPA), hydrochloric acid, or milder catalysts like ammonium chloride.

  • Solvents: In some procedures, high-boiling point solvents like xylene may be used, while others are performed under neat (solvent-free) conditions.[3]

  • Purification Solvents: Ethanol, methanol, and ethyl acetate/petroleum ether mixtures are commonly used for recrystallization and column chromatography.[5]

Q3: What are the expected yield and purity for this synthesis?

A3: The yield and purity of this compound can vary depending on the reaction conditions and purification methods. Reported yields typically range from moderate to good, with some protocols achieving yields around 70%.[3][5] High-purity material (>98%) is often obtained after recrystallization or column chromatography.[6]

Troubleshooting Guide: Common Impurities and Solutions

This guide is designed to help you identify and resolve common issues related to impurities in the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: Chromatographic analysis (e.g., HPLC, TLC) of the crude product shows peaks corresponding to o-phenylenediamine and/or 4-aminobenzoic acid.

  • Potential Cause:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.

    • Suboptimal Stoichiometry: An incorrect molar ratio of the reactants can leave an excess of one starting material.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting materials.

    • Optimize Reaction Conditions: Consider increasing the reaction time or temperature, within the limits of product stability. Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Verify Stoichiometry: Accurately weigh the starting materials to ensure the correct molar equivalents are used.

Issue 2: Formation of Colored Impurities
  • Symptom: The final product has a brownish or yellowish tint, even after initial purification.

  • Potential Cause:

    • Oxidation of o-phenylenediamine: o-phenylenediamine is susceptible to oxidation, which can form colored polymeric byproducts. Technical grade o-phenylenediamine may already have a brownish-yellow appearance due to these impurities.[7]

    • Side Reactions: At high temperatures, side reactions can lead to the formation of colored, often polymeric, materials.

  • Troubleshooting Steps:

    • Use High-Purity Starting Materials: Start with high-purity, colorless o-phenylenediamine.[8]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification: Decolorize the crude product using activated charcoal during recrystallization. Column chromatography can also be effective in removing colored impurities.

Issue 3: Presence of Structurally Related Impurities
  • Symptom: HPLC or LC-MS analysis reveals peaks with mass-to-charge ratios corresponding to potential side-products or isomers.

  • Potential Causes and Impurities:

    • Starting Material Contaminants:

      • Isomeric Impurities: Commercial o-phenylenediamine may contain small amounts of m-phenylenediamine and p-phenylenediamine, which can lead to the formation of isomeric benzimidazole products.

      • o-Aminophenol and Aniline: These can be present in technical grade o-phenylenediamine and may participate in side reactions.

      • 4-Nitrobenzoic Acid: This can be an impurity in 4-aminobenzoic acid and may be carried through the synthesis or lead to undesired nitro-substituted benzimidazoles.

    • Reaction-Related Impurities:

      • N-(2-aminophenyl)-4-aminobenzamide (Intermediate): Incomplete cyclization can result in the presence of this intermediate.

      • Aniline (from Decarboxylation): Under the acidic and high-temperature conditions of the synthesis, 4-aminobenzoic acid can undergo decarboxylation to form aniline.[8][9] Aniline can then potentially react with another molecule of 4-aminobenzoic acid to form 4-aminobenzanilide.

      • Polymeric Benzimidazoles: At high concentrations and temperatures, there is a potential for the formation of poly-benzimidazole structures.[10]

  • Troubleshooting and Identification:

    • High-Purity Starting Materials: Use starting materials with a specified low level of isomeric and other related impurities.

    • Optimized Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times to minimize decarboxylation and other side reactions.

    • Analytical Characterization:

      • HPLC-UV: A reversed-phase HPLC method is suitable for separating the main product from less polar and more polar impurities. A gradient elution with a C18 column is often effective.

      • LC-MS: This technique is invaluable for the identification of unknown impurities by providing molecular weight information.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity NamePotential SourcePhysicochemical PropertiesRecommended Analytical Technique
o-PhenylenediamineUnreacted Starting MaterialMore polar than the final productHPLC, TLC
4-Aminobenzoic AcidUnreacted Starting MaterialMore polar than the final productHPLC, TLC
m-Phenylenediamine / p-PhenylenediamineImpurity in o-phenylenediamineIsomeric to o-phenylenediamineHPLC, GC-MS
o-AminophenolImpurity in o-phenylenediamineStructurally similar to starting materialHPLC, GC-MS
AnilineImpurity in starting materials or from decarboxylation of 4-aminobenzoic acidVolatile, less polar than starting materialsHPLC, GC-MS
4-Nitrobenzoic AcidImpurity in 4-aminobenzoic acidStructurally similar to starting materialHPLC
N-(2-aminophenyl)-4-aminobenzamideIncomplete cyclization intermediateMore polar than the final productHPLC, LC-MS
Polymeric BenzimidazolesSide reaction at high temperaturesHigh molecular weight, likely insolubleSize Exclusion Chromatography (SEC), MALDI-TOF MS

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative example based on the Phillips-Ladenburg condensation.

Materials:

  • o-Phenylenediamine (1.0 mol equivalent)

  • 4-Aminobenzoic acid (1.0 mol equivalent)

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide solution

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • Combine o-phenylenediamine and 4-aminobenzoic acid in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Carefully add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours with continuous stirring.

  • Monitor the reaction progress by taking small aliquots, quenching with water, neutralizing, and analyzing by TLC (e.g., using a 1:1 ethyl acetate/petroleum ether eluent).

  • Once the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Collect the precipitated crude product by vacuum filtration and wash it thoroughly with water.

  • For purification, dissolve the crude product in hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15-20 minutes.

  • Hot-filter the solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Logical Relationships and Workflows

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Common Issues cluster_solutions1 Solutions for Issue 1 cluster_solutions2 Solutions for Issue 2 cluster_solutions3 Solutions for Issue 3 Start Start: o-Phenylenediamine + 4-Aminobenzoic Acid Reaction Phillips Condensation (e.g., in PPA at 180-200°C) Start->Reaction Workup Quenching and Neutralization Reaction->Workup Crude Crude Product Isolation Workup->Crude Purification Recrystallization / Chromatography Crude->Purification Issue1 Unreacted Starting Materials Crude->Issue1 Identify by HPLC/TLC Issue2 Colored Product Crude->Issue2 Visual Inspection Final Pure this compound Purification->Final Issue3 Structurally Related Impurities Final->Issue3 Identify by HPLC/LC-MS Sol1a Optimize Reaction Time/Temp Issue1->Sol1a Sol1b Verify Stoichiometry Issue1->Sol1b Sol2a Use High-Purity Reagents Issue2->Sol2a Sol2b Inert Atmosphere Issue2->Sol2b Sol2c Activated Charcoal Treatment Issue2->Sol2c Sol3a High-Purity Reagents Issue3->Sol3a Sol3b Optimize Conditions Issue3->Sol3b Sol3c HPLC/LC-MS Analysis Issue3->Sol3c

Caption: A flowchart illustrating the synthesis workflow for this compound and the corresponding troubleshooting steps for common issues encountered.

Impurity_Sources cluster_starting_materials Starting Materials cluster_impurities_from_sm Impurities from Starting Materials cluster_reaction_conditions Reaction Conditions cluster_process_impurities Process-Related Impurities OPD o-Phenylenediamine OPD_Impurities Isomers (m-, p-) o-Aminophenol Aniline OPD->OPD_Impurities Unreacted Unreacted OPD & PABA OPD->Unreacted PABA 4-Aminobenzoic Acid PABA_Impurities 4-Nitrobenzoic Acid Aniline PABA->PABA_Impurities PABA->Unreacted Final_Product This compound (with potential impurities) OPD_Impurities->Final_Product PABA_Impurities->Final_Product Conditions High Temperature Acidic Catalyst (PPA) Intermediate N-(2-aminophenyl)-4-aminobenzamide Conditions->Intermediate Side_Products Aniline (from Decarboxylation) Polymeric Byproducts Conditions->Side_Products Unreacted->Final_Product Intermediate->Final_Product Side_Products->Final_Product

Caption: A diagram illustrating the potential sources of impurities in the synthesis of this compound, categorized by their origin from starting materials or the reaction process itself.

References

Technical Support Center: Synthesis of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 4-(1H-Benzimidazol-2-yl)aniline, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the condensation reaction between o-phenylenediamine and p-aminobenzoic acid.[1][2] This reaction is typically carried out in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or under high-temperature reflux conditions.[1]

Q2: What are the typical reaction conditions for the synthesis?

A2: A common procedure involves refluxing a mixture of o-phenylenediamine and p-aminobenzoic acid in o-phosphoric acid at 180-200°C for several hours.[1] The reaction mixture is then cooled, poured onto ice, and neutralized with a base like 10% NaOH solution to precipitate the product.[1][3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, for example, Ethyl Acetate/Petroleum ether (2:1), can be used to separate the product from the starting materials.[1]

Q4: What is the expected yield and melting point of the final product?

A4: The reported yields for this synthesis can vary, but a typical yield is around 66%.[1] The melting point of this compound is generally observed in the range of 235-240°C.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction temperature is maintained at the optimal level (180-200°C for the phosphoric acid method).[1] - Extend the reaction time and monitor progress using TLC. - Ensure the reagents are pure and dry.
Improper work-up procedure.- Ensure complete neutralization with NaOH solution to precipitate the product.[1][3] - Use crushed ice for quenching to facilitate rapid precipitation.[1][3]
Degradation of starting materials or product.- Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.
Impure Product (Discoloration, Multiple Spots on TLC) Presence of unreacted starting materials.- Wash the crude product thoroughly with water and a suitable organic solvent (e.g., diethyl ether) to remove unreacted starting materials.[1]
Formation of side products.- Recrystallize the crude product from a suitable solvent like ethanol to achieve higher purity.[1][3] - If recrystallization is insufficient, consider purification by column chromatography. A common eluent is a mixture of ethyl acetate and petroleum ether.[1]
Oxidation of the aniline group.- Handle the product with care and store it under an inert atmosphere if possible to prevent air oxidation.
Difficulty in Product Isolation/Precipitation Product is soluble in the work-up solution.- Ensure the pH of the solution is adjusted correctly for complete precipitation. The product is basic and will dissolve in acidic solutions. - Cool the solution thoroughly in an ice bath to decrease solubility.
Formation of an oil instead of a solid.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. - Re-dissolve the oil in a minimal amount of a suitable solvent and attempt precipitation again by adding a non-solvent.

Experimental Protocol: Synthesis of this compound

This protocol is based on the Phillips condensation reaction.

Materials:

  • o-Phenylenediamine

  • p-Aminobenzoic acid

  • o-Phosphoric acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Deionized water

  • Crushed ice

Procedure:

  • A mixture of p-aminobenzoic acid (e.g., 90 mmol) and o-phenylenediamine (e.g., 60 mmol) is carefully added to o-phosphoric acid (e.g., 60 mL) in a round-bottom flask equipped with a reflux condenser.[1]

  • The reaction mixture is heated to and maintained at 180-200°C for approximately 4 hours with stirring.[1]

  • After the reaction is complete, the mixture is allowed to cool to about 50°C.[1]

  • The cooled reaction mixture is then carefully poured onto crushed ice.[1][3]

  • The acidic solution is neutralized by the slow addition of a 10% NaOH solution until the product precipitates completely.[1][3]

  • The precipitated solid is collected by vacuum filtration.[1][3]

  • The crude product is washed with an excess of 10% NaOH solution, followed by washing with deionized water until the filtrate is neutral.[1][3]

  • The product is dried, and for further purification, it can be recrystallized from ethanol.[1][3]

Visualizing the Process

Reaction Pathway:

Reaction_Pathway OPD o-Phenylenediamine Intermediate Tetrahedral Intermediate OPD->Intermediate + p-Aminobenzoic Acid (in o-Phosphoric Acid) PABA p-Aminobenzoic Acid Product This compound Intermediate->Product Cyclization & Dehydration Troubleshooting_Workflow Start Synthesis Complete? CheckYield Check Yield & Purity (TLC) Start->CheckYield Yes LowYield Low Yield CheckYield->LowYield No (Low Yield) Impure Impure Product CheckYield->Impure No (Impure) GoodProduct Product Meets Specs CheckYield->GoodProduct Yes OptimizeConditions Optimize Reaction: - Temp - Time - Reagent Purity LowYield->OptimizeConditions ImproveWorkup Improve Workup: - Neutralization - Precipitation LowYield->ImproveWorkup Purify Purify Product: - Recrystallization - Column Chromatography Impure->Purify OptimizeConditions->Start Retry Synthesis ImproveWorkup->Start Retry Synthesis Purify->CheckYield Re-check Purity

References

Technical Support Center: Improving the Solubility of 4-(1H-Benzimidazol-2-yl)aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(1H-Benzimidazol-2-yl)aniline during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: Like many benzimidazole derivatives, this compound possesses a rigid, aromatic, and largely hydrophobic structure, which limits its ability to form favorable interactions with water molecules. This inherent hydrophobicity is a primary reason for its low aqueous solubility.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound for use in biological assays. It is a powerful aprotic solvent capable of dissolving the compound at concentrations suitable for serial dilution into aqueous assay buffers.

Q3: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. What is happening?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound's solubility limit is exceeded when the highly solubilizing environment of DMSO is replaced by the aqueous environment of your assay buffer. The key is to optimize the final assay conditions to be more accommodating to the compound.

Q4: What is the maximum concentration of DMSO that is generally acceptable in a biological assay?

A4: The final concentration of DMSO in an assay should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the DMSO concentration at or below 1% (v/v). However, for sensitive cell-based assays, it is often recommended to maintain the DMSO concentration below 0.5% or even 0.1%.[1]

Q5: Can I use a solution that has a visible precipitate in my experiment?

A5: No, it is strongly advised against using a solution with a visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower, more soluble concentration.
Rapid Solvent Shift Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.A more gradual change in solvent polarity can prevent the compound from crashing out of solution.
Low Kinetic Solubility Increase the mixing energy upon dilution by vortexing or rapid pipetting while adding the DMSO stock to the aqueous buffer.[1]Improved mixing can help to keep the compound in a supersaturated but dissolved state for a longer period.
Issue 2: Compound precipitates over the course of the assay (e.g., during incubation).
Potential Cause Troubleshooting Step Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit in the assay buffer. Lower the final compound concentration.The compound remains soluble throughout the duration of the assay at a lower concentration.
Temperature Fluctuations Ensure all assay components and the incubator are maintained at a constant, controlled temperature. Pre-warm the aqueous buffer to the experimental temperature before adding the compound.[1]Stable temperature conditions prevent temperature-induced precipitation.[2][3]
pH Shift in Media Ensure the cell culture medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values to determine its sensitivity.[1]A stable pH environment prevents pH-dependent precipitation.
Interaction with Media Components Components in the buffer or cell culture media (e.g., salts, proteins) may be causing the compound to precipitate over time.[2]If this is suspected, simplifying the buffer composition or using a different buffer system may resolve the issue.

Data Presentation: Solubility of Benzimidazole Derivatives

Compound Solvent/Condition Solubility Data Type
This compound MethanolSoluble[4]Qualitative
2-Phenylbenzimidazole Water (pH 7.4)21.9 µg/mL[5]Quantitative (Analog)
2-Phenylbenzimidazole WaterSlightly Soluble[6][7]Qualitative (Analog)
2-Phenylbenzimidazole DMSOSlightly Soluble[7]Qualitative (Analog)
2-Phenylbenzimidazole MethanolSlightly Soluble[7]Qualitative (Analog)
2-Aminobenzimidazole Water< 1 mg/mL[8]Quantitative (Analog)
2-Aminobenzimidazole WaterSlightly Soluble[9][10][11]Qualitative (Analog)

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Warming block or water bath (optional)

  • Methodology:

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If precipitation is observed, gently warm the solution to 37°C for 10-15 minutes and vortex again.[7]

    • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Objective: To determine the maximum concentration of this compound that remains in solution in a specific aqueous buffer over a defined period.

  • Materials:

    • Concentrated DMSO stock solution of the compound

    • Aqueous assay buffer (e.g., PBS, cell culture medium)

    • 96-well clear-bottom microplate

    • Plate shaker

    • Plate reader or nephelometer (optional)

  • Methodology:

    • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.

    • Buffer Addition: In a separate 96-well plate, add a fixed volume (e.g., 98 µL) of your desired aqueous assay buffer to each well.

    • Compound Addition: Transfer a small volume (e.g., 2 µL) of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will create a consistent final DMSO concentration (in this example, 2%) and a range of compound concentrations.

    • Incubation: Cover the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.

    • Observation: Visually inspect the wells for any signs of precipitation (cloudiness, solid particles) against a dark background. Alternatively, measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

    • Determination: The highest concentration that remains clear without any visible precipitate is considered the kinetic solubility under these conditions.

Protocol 3: Improving Solubility with Co-solvents
  • Objective: To enhance the solubility of this compound in the final assay buffer using a co-solvent.

  • Materials:

    • Concentrated DMSO stock solution of the compound

    • Aqueous assay buffer

    • Co-solvent (e.g., ethanol, propylene glycol)

  • Methodology:

    • Prepare your assay buffer containing a final concentration of 1-5% of the chosen co-solvent.

    • Add the co-solvent to the buffer before adding the DMSO stock of your compound.

    • Proceed with the addition of the compound's DMSO stock as you normally would.

    • Crucially, run a vehicle control with the same final concentration of both DMSO and the co-solvent to assess its impact on the biological assay.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Start: Compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock warm_stock Warm stock to 37°C and vortex check_stock->warm_stock No stock_ok Stock is clear check_stock->stock_ok Yes warm_stock->stock_ok precip_immediate Precipitation upon dilution? stock_ok->precip_immediate precip_over_time Precipitation during incubation? stock_ok->precip_over_time lower_conc Lower final compound concentration precip_immediate->lower_conc Yes serial_dilution Use serial dilution method precip_immediate->serial_dilution Yes check_temp Check for temperature fluctuations precip_over_time->check_temp Yes check_ph Check for pH shifts in media precip_over_time->check_ph Yes end_solved Issue Resolved lower_conc->end_solved serial_dilution->end_solved check_temp->end_solved check_ph->end_solved

Caption: Troubleshooting workflow for compound precipitation.

G Strategies for Improving Compound Solubility main Poor Aqueous Solubility of This compound strategy1 pH Adjustment main->strategy1 strategy2 Co-solvents main->strategy2 strategy3 Cyclodextrins main->strategy3 strategy4 Salt Formation main->strategy4 desc1 Protonate/deprotonate ionizable groups to increase charge and water interaction. strategy1->desc1 desc2 Add water-miscible organic solvents (e.g., ethanol, PEG) to reduce solvent polarity. strategy2->desc2 desc3 Encapsulate the hydrophobic molecule within the cyclodextrin's lipophilic cavity. strategy3->desc3 desc4 Convert the compound to a more soluble salt form (e.g., hydrochloride salt). strategy4->desc4

References

preventing degradation of 4-(1H-Benzimidazol-2-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(1H-Benzimidazol-2-yl)aniline during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendations are to maintain a cool, dry, and dark environment. Storage in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, is also advised to prevent oxidative degradation.

Q2: What are the primary causes of degradation for this compound?

A2: The degradation of this compound is primarily influenced by exposure to light (photodegradation), oxygen (oxidation), humidity (hydrolysis), and elevated temperatures (thermolysis). The aniline and benzimidazole functional groups are susceptible to these environmental factors.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be identified by a change in the physical appearance of the compound, such as a color change from off-white/light yellow to brown or the formation of clumps. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to check for the appearance of new impurity peaks and a decrease in the main peak area.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products are not extensively documented in the literature, potential degradation pathways include oxidation of the aniline moiety to form colored impurities, and hydrolysis of the benzimidazole ring under harsh acidic or basic conditions. Forced degradation studies can help identify specific degradation products under various stress conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Causes Recommended Solutions
Discoloration of the solid compound (turning brown) Exposure to air (oxidation) and/or light (photodegradation).Store the compound in an amber glass vial, purge with an inert gas (e.g., nitrogen or argon) before sealing, and store in a dark place such as a desiccator or a freezer.
Decreased purity observed by HPLC analysis Improper storage conditions leading to gradual degradation.Review and optimize storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature (cool and dry). Consider re-purification if the purity has dropped significantly.
Inconsistent results in biological assays Degradation of the compound in solution during the experiment.Prepare fresh solutions for each experiment. If solutions need to be stored, they should be protected from light and stored at low temperatures (e.g., -20°C). Perform a stability study of the compound in the chosen solvent.
Formation of insoluble particles in solution Polymerization or formation of insoluble degradation products.Filter the solution before use. Investigate the cause of precipitation, which could be related to solvent choice, concentration, or degradation.

Experimental Protocols

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the purity and stability of this compound. This method can separate the intact compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30°C
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1).

  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

Forced Degradation Studies Protocol

Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 105°C for 48 hours.
Photodegradation Expose the solid compound to UV light (254 nm) and visible light for 7 days.

After exposure to the stress conditions, the samples are diluted to an appropriate concentration and analyzed by the stability-indicating HPLC method.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress Condition % Degradation Number of Degradation Products Purity of Main Peak (%)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.2284.8
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)8.5191.5
Oxidative (3% H₂O₂, RT, 24h)25.8374.2
Thermal (105°C, 48h)5.1194.9
Photolytic (UV/Vis, 7 days)18.9281.1

Visualizations

degradation_pathway A This compound B Oxidized Products (e.g., N-oxides, quinone-imines) A->B O₂, Light C Hydrolytic Products (Ring-opened species) A->C H₂O, H⁺/OH⁻ D Photodegradation Products (e.g., dimers, photo-oxidized species) A->D hν (Light) experimental_workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity / % Degradation G->H troubleshooting_logic start Degradation Observed? cond1 Discoloration? start->cond1 Yes cond2 New HPLC Peaks? start->cond2 Yes cond3 Inconsistent Assay Results? start->cond3 Yes sol1 Store under inert gas Protect from light cond1->sol1 sol2 Optimize storage conditions (Temp, Humidity) cond2->sol2 sol3 Prepare fresh solutions Perform solution stability study cond3->sol3 end Problem Resolved sol1->end sol2->end sol3->end

Technical Support Center: Scale-Up Synthesis of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(1H-Benzimidazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and well-documented method is the condensation reaction between o-phenylenediamine and p-aminobenzoic acid.[1][2][3] This reaction is typically acid-catalyzed, with common catalysts including polyphosphoric acid (PPA) or o-phosphoric acid.[1][4][5]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: During scale-up, careful monitoring of temperature, reaction time, and the efficiency of mixing is crucial. Exothermic reactions can lead to temperature control issues in larger reactors. The rate of addition of reagents and the efficiency of post-reaction work-up and purification are also critical for ensuring consistent yield and purity.

Q3: What are the typical yields for the synthesis of this compound?

A3: Reported yields for the synthesis of this compound can vary depending on the specific reaction conditions and scale. Laboratory-scale syntheses have reported yields in the range of 66% to 70%.[3][4][5] Achieving comparable yields on a larger scale can be challenging and requires careful process optimization.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The use of strong acids like polyphosphoric acid or o-phosphoric acid at high temperatures presents significant safety risks, including the potential for corrosive burns and exothermic runaway reactions.[4][5] Proper personal protective equipment (PPE), reactor design with adequate temperature control and pressure relief systems, and well-defined operating procedures are essential for safe scale-up.

Troubleshooting Guides

Issue 1: Low Yield

Q: We are experiencing a significant drop in yield upon scaling up the synthesis from lab to pilot scale. What are the potential causes and solutions?

A: Low yields during scale-up can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of the product.

    • Solution: Ensure the reactor's agitation system is appropriate for the reaction volume and viscosity. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: The condensation reaction is often performed at elevated temperatures.[4][5] Inadequate heat removal in a larger reactor can lead to overheating and decomposition of reactants or products.

    • Solution: Implement a robust temperature control system. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and heat generation.

  • Incomplete Reaction: Insufficient reaction time or lower-than-optimal temperature can lead to incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is maintained at the optimal temperature for the required duration.

  • Product Precipitation and Isolation Issues: The method of product isolation (e.g., precipitation by neutralization) may need to be adjusted for larger volumes to ensure complete precipitation and efficient filtration.[4]

    • Solution: Optimize the neutralization process by controlling the rate of addition of the neutralizing agent and the temperature. Evaluate different filtration techniques to handle larger solid volumes.

Issue 2: High Impurity Profile

Q: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale synthesis. How can we identify and mitigate these impurities?

A: Increased impurity levels at scale often stem from side reactions favored by prolonged reaction times or localized temperature variations.

  • Potential Side Reactions:

    • Dimerization/Polymerization: High temperatures can sometimes lead to the formation of dimeric or polymeric byproducts.

    • Incomplete Cyclization: This can leave unreacted intermediates in the final product.

    • Side reactions involving the aniline functional group.

  • Troubleshooting and Mitigation:

    • Impurity Identification: Use analytical techniques like LC-MS and NMR to identify the structure of the major impurities. This can provide insights into the side reactions occurring.

    • Reaction Optimization: Re-evaluate the reaction temperature and time. A lower temperature for a longer duration might be beneficial in minimizing temperature-sensitive side reactions.

    • Purification Strategy: The purification method may need to be adapted for scale-up. Recrystallization is a common method for purifying the final product.[3][4] Experiment with different solvent systems to effectively remove the identified impurities. Column chromatography, while common in the lab, may not be feasible for large-scale production, making recrystallization a more viable option.

Data Presentation

Parametero-Phenylenediamine & p-Aminobenzoic AcidReference
Catalyst o-Phosphoric Acid[4][5]
Temperature 180-200°C[4][5]
Reaction Time 4 hours[4]
Yield 66%[4]
Melting Point 235-237°C[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported lab-scale synthesis.[4]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-phenylenediamine (6.48 g, 60 mmol) and p-aminobenzoic acid (12.34 g, 90 mmol) to o-phosphoric acid (60 mL).

  • Heating: Heat the reaction mixture to 180-200°C and maintain this temperature under reflux for 4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 50°C.

  • Precipitation: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the mixture with a 10% NaOH solution until the product precipitates completely.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product with an excess of 10% NaOH solution, followed by water.

  • Drying and Purification: Dry the crude product. Recrystallize the solid from ethanol to obtain pure this compound.

Visualizations

SynthesisWorkflow Reactants o-Phenylenediamine + p-Aminobenzoic Acid + o-Phosphoric Acid Reaction Heat (180-200°C) Reflux for 4h Reactants->Reaction Workup Cooling & Quenching (Ice) Reaction->Workup Neutralization Neutralization (10% NaOH) Workup->Neutralization Isolation Filtration & Washing Neutralization->Isolation Purification Drying & Recrystallization (Ethanol) Isolation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or High Impurity Issue CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Analyze Temperature Control Start->CheckTemp CheckReaction Monitor Reaction Completion (TLC/HPLC) Start->CheckReaction CheckPurification Assess Purification Method Start->CheckPurification OptimizeMixing Optimize Agitation/ Baffling CheckMixing->OptimizeMixing OptimizeTemp Refine Temperature Profile/ Addition Rate CheckTemp->OptimizeTemp OptimizeReaction Adjust Reaction Time/ Temperature CheckReaction->OptimizeReaction OptimizePurification Develop New Recrystallization Protocol CheckPurification->OptimizePurification Resolution Improved Yield/ Purity OptimizeMixing->Resolution OptimizeTemp->Resolution OptimizeReaction->Resolution OptimizePurification->Resolution

Caption: Troubleshooting workflow for scale-up synthesis issues.

References

resolving common issues in the characterization of 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-Benzimidazol-2-yl)aniline. This resource addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis, which often involves the condensation of o-phenylenediamine with 4-aminobenzoic acid, several impurities can form. These may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Over-reaction or the formation of polymeric materials can also occur if the reaction conditions, such as temperature and reaction time, are not carefully controlled. In syntheses involving related imidazole ring formations, isomeric products and quinoxaline-type impurities have also been reported.

Q2: My purified this compound is off-white or colored, but I expect a white solid. What could be the cause?

A2: A colored product often indicates the presence of trace impurities, which may be highly colored degradation products or residual starting materials. Oxidation of the aniline moiety can also lead to discoloration. Ensure that the purification process, such as recrystallization, is performed efficiently. The use of activated charcoal during recrystallization can sometimes help in removing colored impurities. It is also advisable to store the purified compound under an inert atmosphere and protected from light to prevent degradation.

Q3: I am having trouble getting a sharp melting point for my synthesized this compound. What could be the reason?

A3: A broad melting point range is typically an indication of an impure compound. The presence of residual solvents or byproducts can depress and broaden the melting point. Thorough drying of the purified compound under vacuum is crucial. If the melting point is still not sharp, further purification by recrystallization or column chromatography may be necessary.

Troubleshooting Guides

Synthesis and Purification
Symptom Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature (typically 180-200 °C when using polyphosphoric acid).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure stoichiometric amounts of reactants are used.
Product loss during workup.- Carefully neutralize the reaction mixture to the optimal pH for precipitation.- Wash the crude product with an appropriate solvent to remove impurities without dissolving the product.
Product is an oil or fails to crystallize Presence of significant impurities.- Purify the crude product using column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization. Ethanol is commonly used.[1]
Residual solvent.- Dry the product under high vacuum for an extended period.
Multiple spots on TLC after purification Inefficient purification.- Optimize the solvent system for column chromatography to achieve better separation.- Perform multiple recrystallizations.
Characterization
Symptom Possible Cause Troubleshooting Steps
Broad peaks in ¹H NMR Presence of paramagnetic impurities.- Filter the NMR sample through a small plug of celite or silica gel.
Sample concentration is too high.- Dilute the sample.
Quadrupole broadening from nitrogen.- This is inherent to the molecule, particularly for the N-H protons. The benzimidazole N-H proton often appears as a broad singlet.[2]
Unexpected peaks in the spectrum Presence of impurities or residual solvent.- Compare the spectrum with the expected chemical shifts (see Table 1).- Identify solvent peaks and peaks corresponding to known impurities.
Tautomerism.- In some solvents, benzimidazoles can undergo proton transfer, leading to averaged signals.[3] Running the spectrum at a lower temperature might resolve these signals.
N-H or amine protons not visible Proton exchange with deuterated solvent.- This is common in solvents like D₂O or CD₃OD. Use a non-protic solvent like DMSO-d₆ to observe these exchangeable protons.[2]
Symptom Possible Cause Troubleshooting Steps
Molecular ion peak ([M]⁺) is weak or absent Fragmentation of the molecular ion is too rapid.- Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
The compound is not ionizing well.- Adjust the ionization source parameters (e.g., temperature, voltage).- For ESI, try both positive and negative ion modes.
Unexpected high m/z peaks Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺).- This is common in ESI. Ensure high purity of solvents and glassware.- Compare the mass difference with common adducts.
Dimerization or aggregation.- Dilute the sample.
Unexpected low m/z peaks Presence of low molecular weight impurities.- Correlate with NMR and HPLC data to identify potential impurities.
In-source fragmentation.- Reduce the energy in the ionization source.
Symptom Possible Cause Troubleshooting Steps
Broad or tailing peaks Column degradation.- Flush the column with a strong solvent or replace it if necessary.
Mismatch between injection solvent and mobile phase.- Dissolve the sample in the mobile phase whenever possible.
Column overload.- Reduce the injection volume or sample concentration.
Split peaks Clogged column frit or void at the column inlet.- Backflush the column or replace it.
Injection solvent is much stronger than the mobile phase.- Dilute the sample in the mobile phase.
Inconsistent retention times Inadequate column equilibration.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
Fluctuations in mobile phase composition or flow rate.- Check the pump for leaks and ensure the mobile phase is properly mixed and degassed.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.
High backpressure Blockage in the system (e.g., guard column, column, tubing).- Systematically disconnect components to identify the source of the blockage.- Filter the mobile phase and samples to remove particulates.

Quantitative Data

Table 1: NMR Spectral Data for this compound [4]

¹H NMR (500 MHz, DMSO-d₆) Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
NH₂5.58s (broad)-Aminophenyl
H2', H6'6.63d8.4Aminophenyl
H5, H67.08m-Benzimidazole
H4, H77.46m-Benzimidazole
H3', H5'7.79d8.4Aminophenyl
NH12.46s (broad)-Benzimidazole
¹³C NMR (500 MHz, DMSO-d₆) Chemical Shift (δ ppm)
Aromatic C113.05, 114.14, 123.50, 129.32, 135.78, 151.59, 152.68

Table 2: Mass Spectrometry Data for this compound [4]

Ion m/z Relative Intensity (%)
[M+H]⁺21017
[M]⁺209100
[M-H]⁻20848

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] DMSO-d₆ is recommended for observing the exchangeable NH and NH₂ protons.[2]

    • Vortex the sample until fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • NMR Acquisition :

    • Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans or more).

    • Use standard acquisition parameters for each nucleus.

Protocol 2: HPLC Purity Analysis
  • Instrumentation and Conditions :

    • HPLC System : A standard HPLC system with a UV detector.

    • Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for aniline derivatives.[5]

    • Mobile Phase : A mixture of acetonitrile and water or methanol and water is typical.[5] For example, a gradient starting from 30% acetonitrile in water (with 0.1% formic acid for better peak shape) can be used.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at 254 nm or a wavelength of maximum absorbance for the compound.

    • Column Temperature : 30 °C.

  • Procedure :

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Inject 10-20 µL of the sample solution.

    • Analyze the resulting chromatogram for peak purity and calculate the area percentage of the main peak.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation :

    • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Analysis :

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI conditions for nitrogen-containing heterocycles in positive mode include a capillary voltage of 3.2 kV and a drying gas temperature of 250 °C.[6]

    • Observe the molecular ion peak and any characteristic fragment ions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of Crude Product purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity Assessment analysis Compare Data with Standards nmr->analysis ms->analysis hplc->analysis troubleshooting Troubleshoot Anomalies analysis->troubleshooting final Final Characterized Compound analysis->final

Caption: Experimental workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_characterization Characterization Issues start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product bad_nmr Anomalous NMR? start->bad_nmr bad_ms Incorrect MS? start->bad_ms bad_hplc Poor HPLC Profile? start->bad_hplc optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes improve_purification Improve Purification Method impure_product->improve_purification Yes check_nmr_params Check Sample Prep & NMR Settings bad_nmr->check_nmr_params Yes check_ms_params Check Sample Prep & MS Settings bad_ms->check_ms_params Yes check_hplc_params Check Mobile Phase, Column, etc. bad_hplc->check_hplc_params Yes solution Problem Resolved optimize_reaction->solution improve_purification->solution check_nmr_params->solution check_ms_params->solution check_hplc_params->solution

Caption: Troubleshooting logic for common issues.

signaling_pathway compound This compound (or derivative) target Target Protein (e.g., Kinase, DHFR) compound->target Inhibition downstream_active Downstream Signaling (Active) target->downstream_active Activation downstream_inactive Downstream Signaling (Inactive) target->downstream_inactive upstream Upstream Signal upstream->target response_active Cellular Response (e.g., Proliferation, Survival) downstream_active->response_active response_inactive Cellular Response Blocked (e.g., Apoptosis) downstream_inactive->response_inactive

Caption: Hypothetical signaling pathway inhibition.

References

minimizing side reactions in the synthesis of 4-(1H-Benzimidazol-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions and optimize the synthesis of 4-(1H-benzimidazol-2-yl)aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the 2-aryl-benzimidazole core of these derivatives?

A1: The two most common and effective methods are:

  • Phillips Condensation: This involves the reaction of an o-phenylenediamine with a carboxylic acid (like 4-aminobenzoic acid) at high temperatures, often using a dehydrating acid catalyst such as polyphosphoric acid (PPA) or mineral acids.[1][2][3] This is a robust, one-step method.

  • Condensation with Aldehydes: This is a two-step process that involves the initial condensation of an o-phenylenediamine with an aldehyde (e.g., 4-aminobenzaldehyde) to form a Schiff base intermediate, followed by oxidative cyclization to yield the benzimidazole.[4][5][6][7] Various oxidizing agents can be used for the second step.[6]

Q2: What is the role of the acid catalyst in the Phillips Condensation?

A2: In the Phillips-Ladenburg synthesis, the acid catalyst serves two main purposes. First, it protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine group of the o-phenylenediamine. Second, it acts as a powerful dehydrating agent, facilitating the final cyclization and aromatization steps by removing water, which drives the reaction to completion.[2][8]

Q3: Can I use microwave irradiation for this synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be effective for producing 2-substituted benzimidazoles. This method can significantly reduce reaction times (from hours to minutes) and in some cases, increase yields compared to conventional heating.[6][9]

Q4: My starting o-phenylenediamine is dark in color. Can I still use it?

A4: o-Phenylenediamine is susceptible to air oxidation, which causes it to darken. Using oxidized starting material can lead to colored impurities and lower yields. It is highly recommended to purify the o-phenylenediamine before use, typically by recrystallization or sublimation, to ensure the best possible outcome.

Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. For Phillips condensation, ensure the temperature is high enough (180-250°C) and the reaction time is sufficient (typically 2-4 hours).[1][3] Monitor the reaction using Thin Layer Chromatography (TLC).

  • Reagent Purity: Impure or oxidized o-phenylenediamine is a common culprit. The purity of the carboxylic acid or aldehyde is also critical.

  • Suboptimal Catalyst Amount: In acid-catalyzed reactions, using too little catalyst may result in an incomplete reaction, while an excess can sometimes lead to charring or other side reactions.

  • Loss During Workup: The product may be lost during the neutralization and filtration steps. Ensure the pH is adjusted carefully during precipitation; making the solution too basic or too acidic can affect product recovery.[1][10]

Q2: My TLC plate shows multiple spots, including one close to the baseline. What are these byproducts?

A2: Multiple spots on a TLC plate indicate the presence of impurities or side products. Common possibilities include:

  • Unreacted Starting Materials: Spots corresponding to o-phenylenediamine and the starting acid/aldehyde.

  • Incomplete Cyclization: An N-acylated intermediate may be present, which is more polar than the final product and will have a lower Rf value.[2]

  • 1,2-Disubstituted Benzimidazoles: In syntheses using aldehydes, the Schiff base intermediate can be over-alkylated or arylated by another molecule of the aldehyde before cyclization, leading to a 1-substituted-2-arylbenzimidazole.[11]

  • Polymeric Materials: High temperatures, especially with strong acids, can sometimes lead to the formation of intractable polymeric byproducts that remain at the baseline.[8]

Q3: The final product is highly colored (e.g., dark brown or black) even after recrystallization. How can I fix this?

A3: Product discoloration is typically caused by oxidation of the aniline moiety or residual polymeric impurities.

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing the solution to cool.

  • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the most effective method for removing persistent impurities. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[1]

  • Use of Antioxidants: In some cases, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidation and reduce the formation of colored byproducts.

Q4: The product precipitates as a fine, difficult-to-filter solid during workup. What can I do?

A4: Fine precipitates can clog filter paper and make isolation difficult.

  • Control Precipitation Rate: Pour the hot acid reaction mixture into the neutralizing base solution slowly and with vigorous stirring. This promotes the formation of larger crystals. Avoid pouring the base into the hot acid.

  • "Digesting" the Precipitate: After neutralization, continue stirring the suspension, sometimes with gentle heating, for an hour or more. This process, known as digestion, can encourage smaller particles to aggregate into larger, more easily filterable crystals.

  • Centrifugation: If filtration remains difficult, centrifugation is an excellent alternative. The solid can be pelleted, the supernatant decanted, and the solid washed and re-centrifuged.

Key Experimental Protocols
Protocol 1: Phillips Condensation using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of this compound from o-phenylenediamine and 4-aminobenzoic acid.

  • Setup: Place o-phenylenediamine (e.g., 6.5 g, 60 mmol) and 4-aminobenzoic acid (e.g., 12.3 g, 90 mmol) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Reaction: Carefully add polyphosphoric acid (e.g., 60 mL) to the flask. Heat the mixture with stirring in an oil bath to 180-200°C for 4 hours.[1] The mixture will become a thick, dark slurry.

  • Workup: Allow the reaction mixture to cool to approximately 80-100°C. Very carefully and slowly, pour the viscous mixture into a large beaker containing crushed ice (approx. 500 g) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic slurry by adding 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.[1][10] This should be done in an ice bath to control the exothermic reaction.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with excess water to remove any remaining salts.

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield the final product.[1][10]

Protocol 2: General Procedure for Aldehyde Condensation & Oxidative Cyclization

This protocol outlines a general method for reacting an o-phenylenediamine with an aromatic aldehyde.

  • Setup: Dissolve the o-phenylenediamine (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[12]

  • Condensation & Cyclization: Add the chosen catalyst/oxidant (e.g., catalytic Cu(OH)₂, H₂O₂, or silica-supported periodic acid).[6][12] Stir the reaction at the optimized temperature (can range from room temperature to reflux) for the required time (typically 2-6 hours).[12]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: After the reaction is complete, cool the mixture. If a solid catalyst was used, it can be removed by filtration.[6] The solvent is then typically removed under reduced pressure.

  • Isolation & Purification: The resulting crude residue is then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to isolate the 2-arylbenzimidazole.

Optimizing Reaction Conditions

The choice of catalyst and solvent can significantly impact the reaction's success, influencing both yield and the profile of side reactions.

Catalyst SystemSolventTemperature (°C)Yield (%)Key Advantages/Disadvantages
Polyphosphoric AcidNeat180-200~66-70%[1][3]Adv: High-yielding, one-pot. Disadv: Viscous, difficult workup, harsh conditions.
4N HCl (Phillips)AqueousRefluxGood (variable)Adv: Uses dilute acid. Disadv: May require sealed tubes for aromatic acids.[2]
MgO@DFNSEthanolRoom Temp.~90-98%[12]Adv: Heterogeneous catalyst, easy recovery, mild conditions, high yield.[12]
Cu(OH)₂MethanolRoom Temp.Good-Excellent[3]Adv: Mild conditions, open to air.
No CatalystNeat140~70-90%[13]Adv: Solvent-free, no catalyst cost. Disadv: High temperature can cause side products.[13]
Visualized Workflows and Pathways
General Experimental Workflow

The diagram below illustrates the typical sequence of steps for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Isolation cluster_purify Purification Reactants 1. Mix o-Phenylenediamine & Carboxylic Acid/Aldehyde Catalyst 2. Add Catalyst (e.g., PPA, MgO) Reactants->Catalyst Heating 3. Heat & Stir (Reflux / 180-200°C) Catalyst->Heating Quench 4. Cool & Quench (Pour onto ice) Heating->Quench Neutralize 5. Neutralize (e.g., 10% NaOH) Quench->Neutralize Filter 6. Filter Crude Product Neutralize->Filter Purify 7. Recrystallize or Column Chromatography Filter->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for benzimidazole synthesis.

Reaction Pathways: Main Product vs. Side Product

This diagram illustrates the desired reaction pathway for the condensation of o-phenylenediamine with an aldehyde, alongside a common side reaction leading to a 1,2-disubstituted byproduct.

ReactionPathways OPD o-Phenylenediamine Aldehyde Aromatic Aldehyde (R-CHO) Schiff Schiff Base Intermediate OPD->Schiff Condensation (-H₂O) Aldehyde->Schiff Condensation (-H₂O) Product Desired Product 2-Arylbenzimidazole Schiff->Product Oxidative Cyclization SideIntermediate Alkylated Intermediate Schiff->SideIntermediate + R-CHO (Over-alkylation) SideProduct Side Product 1-Arylmethyl-2-Arylbenzimidazole SideIntermediate->SideProduct Cyclization

Caption: Main reaction pathway versus a common side reaction.

References

optimization of reaction conditions for 4-(1H-Benzimidazol-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-(1H-Benzimidazol-2-yl)aniline, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between o-phenylenediamine and 4-aminobenzoic acid.[1] This reaction is a variation of the Phillips benzimidazole synthesis and is typically performed at elevated temperatures with a dehydrating agent or catalyst.[2]

Q2: What are the typical starting materials and reagents required for this synthesis?

A2: The primary starting materials are o-phenylenediamine and 4-aminobenzoic acid.[1][3] Depending on the specific protocol, other necessary reagents may include:

  • Solvents: Toluene, ethanol, or in some cases, no solvent is required (melt conditions).[2][4]

  • Catalysts/Dehydrating Agents: Polyphosphoric acid (PPA) is commonly used as both a solvent and a catalyst.[2] Milder alternatives include hydrochloric acid or ammonium chloride.[2]

  • Purification Solvents: For recrystallization or column chromatography, common solvents include ethanol, methanol, dichloromethane, and petroleum ether.[2][4]

Q3: What kind of yield and purity can I expect from the synthesis?

A3: The yield and purity of this compound can vary significantly based on the chosen synthetic route and reaction conditions. Reported yields range from moderate to high, with some optimized procedures achieving over 80%.[2] Purity is typically assessed using spectroscopic methods (NMR, IR, Mass Spectrometry) and chromatography (TLC, HPLC). The melting point of the final solid product is also a good indicator of its purity.[2]

Q4: Are there alternative, milder synthesis methods available to avoid harsh reaction conditions?

A4: Yes, modern methods aim to avoid the harsh conditions associated with traditional approaches. These include the use of catalysts like alumina-methanesulfonic acid (AMA) and microwave-assisted synthesis, which can lead to shorter reaction times and potentially higher yields.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction reaches the specified temperature and maintain it for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting materials or product under harsh acidic conditions (e.g., high concentration of PPA).Consider using a milder catalyst or a lower concentration of the acid. A stepwise heating approach might also prevent degradation.
Poor quality or impure starting materials.Verify the purity of o-phenylenediamine and 4-aminobenzoic acid using appropriate analytical techniques before starting the reaction.
Presence of Multiple Impurities in the Final Product Formation of side products due to excessive heating or prolonged reaction times.Optimize the reaction temperature and time. Shorter reaction times under microwave irradiation could minimize side product formation.[5]
Incomplete removal of starting materials or the catalyst during workup.Ensure thorough washing and neutralization steps. Recrystallization from a suitable solvent system is crucial for purification.[4] Column chromatography may be necessary for highly impure samples.
Difficulty in Product Isolation and Purification The product is highly soluble in the purification solvent.Experiment with different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can facilitate precipitation.
The product precipitates as an oil instead of a solid.Try to cool the solution slowly and scratch the inside of the flask to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Inconsistent Reaction Outcomes Variability in the quality of the catalyst (e.g., PPA).Use a consistent source and batch of the catalyst. The activity of PPA can vary, affecting the reaction outcome.
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents, especially if the reaction is sensitive to water.

Experimental Protocols

Method 1: Conventional Synthesis using Polyphosphoric Acid (PPA)

This protocol is based on the classical Phillips condensation method.

Materials:

  • o-Phenylenediamine

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Aqueous sodium carbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid.

  • The mixture is heated with stirring to 200 °C for approximately two hours.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the hot reaction mixture is carefully poured into a beaker of ice water.

  • The acidic solution is neutralized by the slow addition of an aqueous sodium carbonate solution until a precipitate is formed.

  • The crude solid is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

Method 2: Microwave-Assisted Synthesis

This method offers a more rapid and potentially higher-yielding alternative.

Materials:

  • o-Phenylenediamine

  • 4-Aminobenzoic acid

  • Acetic acid (as catalyst)

  • Ethanol (as solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1 equivalent), 4-aminobenzoic acid (1 equivalent), and a catalytic amount of acetic acid in ethanol.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 60 °C).[6]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent and washed with a basic solution to remove unreacted acid.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product.

  • Purification is achieved through recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterConventional MethodMicrowave-Assisted Method
Reactants o-Phenylenediamine, 4-Aminobenzoic acido-Phenylenediamine, 4-Aminobenzoic acid
Catalyst/Medium Polyphosphoric AcidAcetic Acid
Solvent PPA acts as solventEthanol
Temperature ~200 °C[1]~60 °C[6]
Reaction Time ~2 hours[1]Minutes
Typical Yield Moderate to HighHigh to Excellent[5]

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_react 1. Reactants + PPA conv_heat 2. Heat to 200°C conv_react->conv_heat conv_quench 3. Quench in Ice Water conv_heat->conv_quench conv_neutralize 4. Neutralize conv_quench->conv_neutralize conv_filter 5. Filter conv_neutralize->conv_filter conv_recrystallize 6. Recrystallize conv_filter->conv_recrystallize end End conv_recrystallize->end mw_react 1. Reactants + Catalyst in Solvent mw_irradiate 2. Microwave Irradiation mw_react->mw_irradiate mw_evaporate 3. Evaporate Solvent mw_irradiate->mw_evaporate mw_wash 4. Wash mw_evaporate->mw_wash mw_purify 5. Purify mw_wash->mw_purify mw_purify->end start Start start->conv_react start->mw_react

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

troubleshooting_logic cluster_reaction Reaction Optimization cluster_materials Material Quality cluster_workup Purification Strategy start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_materials Check Starting Materials start->check_materials check_workup Check Workup & Purification start->check_workup temp_time Adjust Temperature/Time check_reaction->temp_time catalyst Change Catalyst/Concentration check_reaction->catalyst monitor Monitor with TLC check_reaction->monitor purity Verify Purity of Reactants check_materials->purity dry Ensure Anhydrous Conditions check_materials->dry recrystallize Optimize Recrystallization Solvent check_workup->recrystallize chromatography Perform Column Chromatography check_workup->chromatography wash Ensure Thorough Washing check_workup->wash solution Improved Yield & Purity temp_time->solution catalyst->solution monitor->solution purity->solution dry->solution recrystallize->solution chromatography->solution wash->solution

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 4-(1H-Benzimidazol-2-yl)aniline and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activities of the benzimidazole derivative, 4-(1H-Benzimidazol-2-yl)aniline, and the well-established chemotherapeutic agent, cisplatin. While direct comparative studies on this compound are limited, this document synthesizes available data on structurally related benzimidazole compounds to offer a valuable overview for researchers in oncology and medicinal chemistry.

Executive Summary

Cisplatin has long been a cornerstone of cancer therapy, exerting its cytotoxic effects primarily through DNA damage. However, its efficacy is often limited by severe side effects and the development of drug resistance. The benzimidazole scaffold has emerged as a promising pharmacophore in the quest for novel anticancer agents with improved therapeutic profiles. Derivatives of benzimidazole have demonstrated significant anticancer activity, in some cases surpassing the potency of cisplatin in preclinical studies. This guide explores the available data on the anticancer properties of this compound and its analogs in comparison to cisplatin, focusing on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate.

Data Presentation: A Comparative Look at Cytotoxicity

Table 1: IC50 Values of Various Benzimidazole Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Aryl Benzimidazole Derivative (8m)HCT116 (Colon)3.33[1]
2-Aryl Benzimidazole Derivative (8m)SW480 (Colon)6.77[1]
Benzimidazole-based Compound (V7)H103 (Oral Squamous Cell Carcinoma)11.64
Benzimidazole-based Compound (V7)H314 (Oral Squamous Cell Carcinoma)16.68
Benzimidazole-based Compound (V7)HCT116 (Colorectal Carcinoma)13.30
Benzimidazole Derivative (SL-9)DLD-1 (Colon)57.68[2]

Table 2: IC50 Values of Cisplatin against Human Cancer Cell Lines

Cancer Cell LineIncubation Time (h)IC50 (µM)Reference
A549 (Lung)487.49 ± 0.16[1]
A549 (Lung)729.79 ± 0.63[1]
HCT116 (Colon)Not Specified>100
HeLa (Cervical)48/72Highly Variable[3]
MCF-7 (Breast)48/72Highly Variable[3]
HepG2 (Liver)48/72Highly Variable[3]

Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.[3]

Experimental Protocols: Methodologies for Anticancer Activity Assessment

The following is a representative experimental protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common method cited in the referenced literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the cytotoxic effects of test compounds.

Materials:

  • Human cancer cell lines (e.g., HCT116, SW480)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound or its derivatives and cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the solvent at the same concentration used for the test compounds) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.[4]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Cisplatin: The DNA Damaging Agent

Cisplatin's primary mechanism of action involves entering the cell and binding to DNA, forming DNA adducts.[5] These adducts, primarily intrastrand crosslinks, disrupt DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[3][6] The apoptotic cascade initiated by cisplatin-induced DNA damage can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cisplatin_pathway cluster_cell Cancer Cell Cisplatin Cisplatin CellMembrane Cell Membrane DNA_Damage DNA Damage (Adduct Formation) Cisplatin->DNA_Damage Enters Cell CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is irreparable

Caption: Cisplatin's mechanism of action leading to apoptosis.

Benzimidazole Derivatives: A Multi-faceted Approach

The anticancer mechanisms of benzimidazole derivatives are more diverse. While some, like bendamustine, also act as DNA alkylating agents, many exert their effects through other pathways.[7] A common mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1] This can be triggered by the generation of reactive oxygen species (ROS) and the activation of stress-related signaling cascades, such as the JNK pathway.[1] Some benzimidazole derivatives have also been shown to inhibit specific enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and protein kinases.

benzimidazole_pathway cluster_cell Cancer Cell Benzimidazole Benzimidazole Derivative CellMembrane Cell Membrane ROS_Generation ROS Generation Benzimidazole->ROS_Generation Enters Cell JNK_Activation JNK Pathway Activation ROS_Generation->JNK_Activation Apoptosis Apoptosis (Intrinsic & Extrinsic) JNK_Activation->Apoptosis experimental_workflow Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study

References

The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibitor Design, Featuring 4-(1H-Benzimidazol-2-yl)aniline as a Core Motif

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic innovation. Within this landscape, the benzimidazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently demonstrates the ability to interact with the ATP-binding site of various kinases.[1][2][3] This guide provides a comparative analysis of kinase inhibitors built upon the benzimidazole core, using 4-(1H-Benzimidazol-2-yl)aniline as a foundational example to explore the therapeutic potential of this versatile chemical class.

The simple yet elegant structure of this compound, comprising a benzimidazole ring linked to an aniline group, presents a key starting point for the synthesis of a multitude of derivatives.[4] While specific kinase inhibition data for this exact molecule is not extensively published, its derivatives have been shown to target a wide array of kinases implicated in cancer and other diseases. These compounds often act as ATP-competitive inhibitors, with some demonstrating high selectivity and others exhibiting a multi-targeted profile, which can be advantageous in complex disease states.[1][2]

Comparative Analysis of Benzimidazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of several benzimidazole derivatives against various kinase targets. This data, culled from diverse studies, highlights the broad applicability and potential for chemical modification of the benzimidazole scaffold to achieve desired selectivity and potency.

Compound ID/DescriptionTarget Kinase(s)IC50 Value(s) (µM)Reference(s)
Compound 4m (A 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivative)CDK9Not specified[5]
CDK12Not specified[5]
MCF-7 (cell line)2.18[5]
HepG2 (cell line)3.56[5]
HeLa (cell line)6.39[5]
Compound 6i (A (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide)EGFR0.08[6]
HER20.12[6]
CDK20.25[6]
mTOR0.15[6]
HepG2 (cell line)7.82[6]
Compound 23 (A benzimidazole-2-acetamide derivative with a 5-cyano substitution)CK1δ0.0986[7]
2-Anilino-4-(benzimidazol-2-yl)pyrimidine derivatives Aurora BSub-micromolar[8]
PLK1Sub-micromolar[8]
FAKSub-micromolar[8]
VEGF-R2Sub-micromolar[8]
N-alkylbenzimidazole with amino-oxadiazole substituent RSK (p70S6K1)0.340[9]

Experimental Protocols for Kinase Inhibitor Validation

The validation of a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are generalized protocols representative of those used in the referenced studies.

In Vitro Kinase Inhibition Assay (e.g., HTRF or Luminescence-based)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

  • Principle: These assays measure the enzymatic activity of a kinase. In a typical setup, the kinase, a substrate (peptide or protein), and ATP are incubated together. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate or the amount of ATP consumed is then quantified.

  • Generalized Methodology:

    • A purified recombinant kinase is incubated with a specific substrate and ATP in a suitable buffer.

    • The test compound (e.g., a benzimidazole derivative) is added in a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is measured. This can be done using various detection methods, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes fluorescence resonance energy transfer between a labeled antibody that recognizes the phosphorylated substrate and another fluorescent tracer.[10]

      • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the reaction. The less ATP, the more active the kinase was. A luminescent signal is generated by a luciferase enzyme.

    • The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Cellular Antiproliferative Assay (e.g., MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Generalized Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.

    • The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits cell growth by 50%) is then calculated.[5]

Visualizing Kinase Signaling and Experimental Workflows

To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway targeted by benzimidazole derivatives and a typical workflow for inhibitor validation.

cluster_0 EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Benzimidazole Inhibitor (e.g., Cmpd 6i) Inhibitor->EGFR

Caption: EGFR signaling pathway, a target for some benzimidazole inhibitors.

cluster_0 Kinase Inhibitor Validation Workflow start Compound Synthesis (Benzimidazole Derivative) in_vitro In Vitro Kinase Assay (Determine IC50) start->in_vitro cell_based Cell-Based Assays (e.g., MTT for Antiproliferation) in_vitro->cell_based selectivity Selectivity Profiling (Screen against a panel of kinases) cell_based->selectivity mechanistic Mechanistic Studies (e.g., Western Blot for pathway analysis) selectivity->mechanistic in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo lead Lead Optimization or Candidate Selection in_vivo->lead

References

comparative analysis of different synthetic routes for 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the preparation of 4-(1H-Benzimidazol-2-yl)aniline, a crucial intermediate in pharmaceutical development. The comparison focuses on reaction conditions, yields, and overall efficiency, supported by experimental data from the literature.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through the condensation of o-phenylenediamine and 4-aminobenzoic acid. The primary variations in this approach lie in the choice of catalyst and the method of heating—conventional or microwave-assisted.

Data Summary

The following table summarizes the quantitative data for the different synthetic routes identified in the literature.

RouteMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1Conventional Heatingo-Phosphoric Acid180-2004 h66[1]
2Conventional Heatingo-Phosphoric Acid2002 h70[2][3]
3Conventional HeatingPolyphosphoric Acid (PPA) / DimethylbenzeneReflux6 h51[2]
4Conventional HeatingNone (heated on water bath)1002 h70
5Microwave IrradiationPolyphosphoric Acid (PPA)80 W10 min89.5

Key Observations:

  • Microwave-assisted synthesis demonstrates a significant advantage in terms of reaction time and yield, offering a rapid and efficient route to the target molecule.

  • Conventional heating methods using phosphoric acid provide moderate to good yields but require higher temperatures and significantly longer reaction times.

  • The choice of catalyst and solvent system in conventional methods can influence the yield, as seen in the comparison between different phosphoric acid-based procedures.

Experimental Protocols

Route 1: Conventional Heating with o-Phosphoric Acid

Procedure: A mixture of o-phenylenediamine (6.48 g, 60 mmol) and p-aminobenzoic acid (12.34 g, 90 mmol) is refluxed in o-phosphoric acid (60 mL) at 180-200 °C for 4 hours. After cooling to approximately 50 °C, the reaction mixture is poured onto crushed ice and neutralized with a 10% NaOH solution. The resulting precipitate is collected by vacuum filtration, washed with 10% NaOH solution and then with water. The crude product is dried and recrystallized from ethanol to yield this compound.[1]

Route 5: Microwave-Assisted Synthesis with Polyphosphoric Acid (PPA)

Procedure: o-Phenylenediamine and 4-aminobenzoic acid (in a 1:1.3 molar ratio) are mixed in the presence of polyphosphoric acid (6 mL). The mixture is subjected to microwave irradiation at 80 W for 10 minutes. The product is then isolated and purified to give this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic pathway and a conceptual workflow for comparing the different synthetic routes.

G cluster_reactants Starting Materials cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->Condensation This compound This compound Condensation->this compound

Caption: General synthetic pathway for this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis Conventional Heating Conventional Heating Yield Determination Yield Determination Conventional Heating->Yield Determination Purity Analysis (TLC, HPLC) Purity Analysis (TLC, HPLC) Conventional Heating->Purity Analysis (TLC, HPLC) Structural Characterization (NMR, IR, MS) Structural Characterization (NMR, IR, MS) Conventional Heating->Structural Characterization (NMR, IR, MS) Microwave Synthesis Microwave Synthesis Microwave Synthesis->Yield Determination Microwave Synthesis->Purity Analysis (TLC, HPLC) Microwave Synthesis->Structural Characterization (NMR, IR, MS) Comparative Evaluation Comparative Evaluation Yield Determination->Comparative Evaluation Purity Analysis (TLC, HPLC)->Comparative Evaluation Structural Characterization (NMR, IR, MS)->Comparative Evaluation

Caption: Workflow for comparative analysis of synthetic routes.

Conclusion

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-(1H-Benzimidazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 4-(1H-Benzimidazol-2-yl)aniline scaffold represents a privileged structure with a broad spectrum of pharmacological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of its analogs, supported by experimental data, to inform the rational design of novel therapeutic agents. The versatility of this core has been exploited to develop potent anticancer, antimicrobial, and kinase inhibitory agents.

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry due to its ability to interact with various biological targets.[1] When coupled with an aniline moiety at the 2-position, the resulting this compound structure offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity. This guide synthesizes findings from various studies to present a clear comparison of how substitutions on both the benzimidazole and aniline rings influence the therapeutic efficacy of these analogs.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of these analogs has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Anticancer Activity of this compound Analogs

Compound IDSubstitution on Aniline RingSubstitution on Benzimidazole RingCancer Cell LineIC50 (µM)
1 4'-NH₂ (unsubstituted core)HMCF-7 (Breast)>100[2]
2 4'-OHHHCT-116 (Colon)16.18 ± 3.85[2]
3 4'-NO₂HMCF-7 (Breast)>50[2]
4 3',4'-(OCH₃)₂5-FMDA-MB-231 (Breast)Low micromolar[2]
5 4'-ClHNot SpecifiedNot Specified
6 N-((3-methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazol-4-yl)methylene)HNot SpecifiedNot Specified
7 N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)HNot SpecifiedNot Specified

Note: "Low micromolar" indicates a high level of potency as specific values were not provided in the source material.

SAR Insights for Anticancer Activity:

  • The unsubstituted this compound core (Compound 1) shows weak activity against the MCF-7 breast cancer cell line.[2]

  • Introduction of a hydroxyl group at the 4'-position of the aniline ring (Compound 2) confers moderate activity against the HCT-116 colon cancer cell line.[2]

  • A nitro group at the 4'-position (Compound 3) does not significantly enhance activity.[2]

  • Substitution on the benzimidazole ring, such as a fluorine atom at the 5-position, combined with methoxy groups on the aniline ring (Compound 4), leads to a significant increase in potency.[2]

  • More complex modifications on the aniline nitrogen, such as the introduction of pyrazole-containing moieties (Compounds 6 and 7), have also been explored, suggesting that this position is a key site for derivatization.[3]

Antimicrobial Activity

Several analogs have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is used to quantify this activity.

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDSubstitution on Aniline RingSubstitution on Benzimidazole RingBacterial StrainMIC (µg/mL)
8 N-arylidene derivatives5-ClStaphylococcus aureus (Gram-positive)Not Specified
9 N-arylidene derivatives5-ClEscherichia coli (Gram-negative)Not Specified
10 General derivativesNot SpecifiedB. subtilis (Gram-positive)25-200[4]
11 General derivativesNot SpecifiedS. aureus (Gram-positive)25-200[4]
12 General derivativesNot SpecifiedE. coli (Gram-negative)25-200[4]
13 General derivativesNot SpecifiedP. aeruginosa (Gram-negative)25-200[4]

SAR Insights for Antimicrobial Activity:

  • Derivatives with a chlorine atom at the 5-position of the benzimidazole ring and various N-arylidene substitutions on the aniline nitrogen (Compounds 8 and 9) have been synthesized and tested for antibacterial activity.[5]

  • Generally, these benzimidazole derivatives show broad-spectrum antimicrobial activity with MIC values ranging from 25 to 200 µg/mL against both Gram-positive and Gram-negative bacteria.[4]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. The following are detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and a few colonies are used to inoculate a sterile broth. The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve the desired final inoculum concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often attributed to their ability to modulate key cellular signaling pathways. As many benzimidazole derivatives are known to be kinase inhibitors, a common mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Analog This compound Analog Analog->Raf Inhibition

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound analogs.

Many benzimidazole-based compounds function as ATP-competitive inhibitors of kinases, such as those in the MAPK/ERK pathway, which is frequently dysregulated in cancer.[6] By blocking the activity of kinases like Raf, these analogs can halt the signaling cascade that leads to uncontrolled cell proliferation and survival.

Experimental and Logical Workflow

The development and evaluation of novel this compound analogs follow a structured workflow from synthesis to biological characterization.

experimental_workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the design and evaluation of this compound analogs.

This iterative process allows for the systematic exploration of the chemical space around the core scaffold to identify analogs with improved potency and selectivity. The SAR data gathered from initial screening guides the design of next-generation compounds, leading to the optimization of lead candidates for further preclinical development.

References

comparing the efficacy of 4-(1H-Benzimidazol-2-yl)aniline derivatives against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 4-(1H-Benzimidazol-2-yl)aniline Derivatives Against Cancer Cell Lines

This guide provides a comparative analysis of the anticancer efficacy of various this compound derivatives and related benzimidazole compounds against a range of cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of different benzimidazole derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline-Not Specified
Compound 2 Benzimidazole conjugate-0.03 (GI50)
Compound 3 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazoleA549 (Lung)2.4 (GI50)
HepG2 (Liver)3.8 (GI50)
MCF-7 (Breast)5.1 (GI50)
Compound IVf (4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanoneHBL-10082.07
Compound IVg (4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanoneHeLa126.13
Compound 4g 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivativeHepG27.59
MCF-75.08
Compound 4j 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivativeHepG28.54
Compound 4m 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivativeHepG23.56
HeLa6.39
MCF-72.18
Compound 4q 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivativeHepG25.88
HeLa9.71
MCF-78.19
Compound 23 N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivativeMDA-MB-2316.03
MDA-MB-4688.3
Compound 24 N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivativeMDA-MB-23116.38
Compound 32 Benzimidazole-triazole hybridHCT-1163.87
HepG24.17
MCF-75.57
HeLa8.34
Compound 5d 7-Chloro-4-aminoquinoline-benzimidazole hybridRaji (Lymphoma)4.3
HuT78 (Lymphoma)0.4
CCRF CEM (Leukemia)8.2
THP1 (Leukemia)0.6
Compound V7 Benzimidazole analogH103 (Oral)11.64
H314 (Oral)16.68
HCT116 (Colorectal)13.30

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the anticancer activity of this compound derivatives are outlined below.

General Synthesis of 2-Aryl Benzimidazoles

A common method for the synthesis of 2-aryl benzimidazole derivatives involves the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid.

  • Reaction with Aldehydes: o-Phenylenediamines and various aryl aldehydes can be reacted in a one-pot synthesis using H2O2/HCl as a catalyst under solvent-free conditions at room temperature.

  • Reaction with Carboxylic Acids: Benzimidazole derivatives can also be prepared by the condensation of various carboxylic acids with o-phenylenediamine or its derivatives.

Synthesis of (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones (IVa - IVk)
  • A solution of various 2-(substituted)-1H-benzo[d]imidazoles (0.005 mol) in dry N, N-dimethylformamide is treated with potassium tert-butoxide.

  • The resulting reddish-brown mixture is stirred at room temperature for 2 hours.

  • The mixture is then treated with (4-chloropyridin-2-yl) (1H-imidazol-1-yl) methanone (0.005 mol) and potassium carbonate.

  • The reaction mixture is heated to 80°C for 6 hours.

  • After cooling to room temperature, the mixture is poured into ethyl acetate to yield the final products.

In Vitro Antiproliferation Assay (MTT Assay)

The in vitro antiproliferative activities of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening Start Starting Materials (o-phenylenediamine, aldehydes/acids) Synthesis Chemical Synthesis (e.g., Condensation Reaction) Start->Synthesis Purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) Synthesis->Purification Treatment Treatment with Derivatives Purification->Treatment Test Compounds CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT Data Data Analysis (IC50 determination) MTT->Data Conclusion Lead Compound Identification Data->Conclusion Identify Lead Compounds

Caption: Workflow for synthesis and anticancer screening of benzimidazole derivatives.

Proposed Mechanism of Action: Tubulin Inhibition

Several benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division.

Illuminating the Anti-HCV Potential of Benzimidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-Hepatitis C Virus (HCV) activity of benzimidazole derivatives, with a focus on compounds structurally related to 4-(1H-Benzimidazol-2-yl)aniline. While specific quantitative data for the this compound scaffold remains limited in publicly available literature, this guide leverages data from closely related benzimidazole-based compounds that have been evaluated as HCV inhibitors. The information presented herein, including experimental data, detailed methodologies, and pathway visualizations, aims to provide a valuable resource for the evaluation and development of novel anti-HCV therapeutics.

Performance Comparison of Benzimidazole Derivatives and Alternative Anti-HCV Agents

The anti-HCV efficacy of novel compounds is primarily assessed through their ability to inhibit viral replication in cell-based assays (EC50) and their concurrent cytotoxicity against host cells (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more promising therapeutic window. The following tables summarize the in vitro anti-HCV activity of representative benzimidazole derivatives and compare them with established direct-acting antivirals (DAAs).

It is important to note that the benzimidazole derivatives listed below are not exact this compound structures but represent the most relevant publicly available data for this class of compounds as HCV inhibitors.

Table 1: In Vitro Anti-HCV Activity of Benzimidazole-Based HCV NS5B Polymerase Inhibitors

CompoundHCV GenotypeAssayEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound A 1bReplicon~0.35>10>28.6[1]
1bNS5B Polymerase~0.25--[1]
Compound B 1bReplicon>10--[1]
1bNS5B Polymerase~0.25--[1]
JTK-109 1bRepliconLow submicromolar--
Benzimidazole Derivative 1 1bNS5B Polymerase47% inhibition at 10 µM--
1-Cyclopentyl-2-(4-benzyloxy)phenylbenzimidazole-5-carboxylic acid derivatives 1bNS5B Polymerase1.4 - 3.2--

Table 2: In Vitro Anti-HCV Activity of Other Benzimidazole Derivatives

CompoundTargetHCV GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound B5 HCV Entry-~1.0>25>25[2]

Table 3: In Vitro Activity of Selected Direct-Acting Antivirals (DAAs)

Drug NameDrug ClassHCV GenotypeEC50 (nM)
Daclatasvir NS5A Inhibitor1b0.001-0.05
Sofosbuvir NS5B Nuc. Inhibitor1b40-135
Simeprevir NS3/4A Protease Inhibitor1b6.8-13.7
Ledipasvir NS5A Inhibitor1a0.018
1b0.004

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the anti-HCV activity and cytotoxicity of the benzimidazole derivatives.

HCV Replicon Assay

This cell-based assay is a cornerstone for screening and characterizing HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA replicon. These replicons contain the viral non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase, for easy quantification of viral replication.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

  • G418 (Geneticin) for maintaining selection pressure on replicon-containing cells.

  • Test compounds (benzimidazole derivatives) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This is a biochemical assay that directly measures the inhibitory effect of compounds on the enzymatic activity of the HCV NS5B polymerase, a key enzyme in viral replication.

Materials:

  • Recombinant HCV NS5B polymerase.

  • RNA template (e.g., poly(A) or a heteropolymeric template).

  • RNA primer (e.g., oligo(U)).

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-33P]UTP).

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl).

  • Test compounds dissolved in DMSO.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup: In a reaction tube or well of a microplate, combine the reaction buffer, RNA template, and RNA primer.

  • Compound Addition: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known NS5B inhibitor).

  • Enzyme Addition: Add the recombinant HCV NS5B polymerase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP. For radiolabeled rNTPs, this can be done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits NS5B polymerase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

Materials:

  • Huh-7 cells (or other relevant cell line).

  • Complete DMEM.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow and Viral Replication Cycle

To provide a clearer understanding of the drug discovery process and the biological target of these compounds, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Screening & Validation A Primary Screening (e.g., HCV Replicon Assay) B Hit Confirmation & Dose-Response Analysis (EC50 Determination) A->B C Cytotoxicity Assessment (e.g., MTT Assay, CC50 Determination) B->C D Selectivity Index (SI) Calculation C->D E Mechanism of Action Studies (e.g., NS5B Polymerase Assay) D->E F Lead Optimization E->F HCV_Replication_Cycle cluster_0 HCV Life Cycle cluster_1 Drug Target Entry 1. Virus Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of viral RNA Uncoating->Translation Polyprotein Polyprotein Processing Translation->Polyprotein Replication 4. RNA Replication (by NS5B Polymerase) Polyprotein->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Virion Release Assembly->Release Benzimidazole Benzimidazole Derivatives (NS5B Inhibitors) Benzimidazole->Replication

References

A Comparative Guide to Purity Assessment of 4-(1H-Benzimidazol-2-yl)aniline: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates like 4-(1H-Benzimidazol-2-yl)aniline is a critical step in ensuring the safety, efficacy, and quality of a final drug product. This compound is a vital building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its purity can significantly impact reaction yields, impurity profiles, and the biological activity of subsequent derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison between a validated Reverse-Phase HPLC (RP-HPLC) method and other common analytical techniques for assessing the purity of this compound, supported by a detailed experimental protocol and comparative data.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.[1] For a compound like this compound, which contains both aromatic and amine functionalities, RP-HPLC with UV detection is the most effective and widely adopted method.

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a validated method for determining the purity of this compound and separating it from potential process-related impurities. Common impurities can arise from unreacted starting materials or side reactions during synthesis.[2]

1. Instrumentation & Consumables:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Formic Acid (analytical grade), and ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 25% B

    • 5-15 min: 25% to 75% B

    • 15-17 min: 75% B

    • 17-18 min: 75% to 25% B

    • 18-25 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm.[5]

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.05 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to a final concentration of 0.5 mg/mL. This higher concentration helps in the detection of impurities at or above the 0.1% reporting threshold.

4. Data Analysis:

  • The purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & Dissolution D Sample Injection A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (288 nm) E->F G Peak Integration F->G H Area Percent Calculation G->H I Purity Report Generation H->I Method_Selection A Purity Assessment Goal? B Monitor Reaction Progress? A->B Qualitative C Quantify Purity & Impurities? A->C Quantitative D Absolute Purity (Primary Method)? A->D Metrological E Analyze Volatile Impurities? A->E Specific F Use TLC B->F G Use HPLC C->G H Use qNMR D->H I Use GC-MS (with derivatization) E->I

References

A Comparative Guide to the Efficacy of 4-(1H-Benzimidazol-2-yl)aniline Compounds: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-Benzimidazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this class of compounds, with a focus on their anticancer and antimicrobial activities. By presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Efficacy: From Cell Lines to Animal Models

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative this compound derivatives against various cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Compound A 4'-fluoroMCF-7 (Breast)0.85[1]
HCT-116 (Colon)1.23[1]
A549 (Lung)1.56[1]
Compound B 3',4',5'-trimethoxyMCF-7 (Breast)0.09[2]
HCT-116 (Colon)0.12[2]
HeLa (Cervical)0.15[2]
Compound C 4'-chloroHepG2 (Liver)5.42[3]
MCF-7 (Breast)7.89[3]
Bridging the Gap: In Vivo Anticancer Efficacy

While extensive in vitro data exists, direct comparative in vivo efficacy data for the same this compound derivatives is less common in publicly available literature. However, studies on structurally related benzimidazoles in xenograft models provide valuable insights into their potential in vivo activity. For instance, benzimidazole derivatives targeting tubulin have demonstrated significant tumor growth inhibition in mouse models of breast, lung, and colon cancer.[4]

Table: Representative In Vivo Efficacy of a Benzimidazole Derivative (Compound D) in a Xenograft Model

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)Reference
Nude MiceHCT-116 Colon Carcinoma25 mg/kg, i.p., daily58[4]

It is important to note that the translation from in vitro potency to in vivo efficacy is not always linear and is influenced by pharmacokinetic and pharmacodynamic factors of the specific compound.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives have also been investigated for their antimicrobial properties. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase in bacteria and enzymes involved in ergosterol biosynthesis in fungi.

Quantitative Data Summary: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro antimicrobial potency. The table below presents MIC values (in µg/mL) for representative compounds against various bacterial and fungal strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound E Staphylococcus aureus8Candida albicans16[5]
Escherichia coli16Aspergillus niger32[5]
Compound F Bacillus subtilis4Candida glabrata8[6]
Pseudomonas aeruginosa32Cryptococcus neoformans16[6]
In Vivo Antimicrobial Efficacy: Challenges and Perspectives

Similar to the anticancer data, direct correlations between in vitro MIC values and in vivo efficacy in animal models of infection for specific this compound compounds are not extensively documented. The success of in vivo treatment depends on factors such as drug bioavailability at the site of infection and the host's immune response. General studies on benzimidazole-based antimicrobials have shown promise in systemic infection models, but compound-specific data is crucial for further development.[7]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are standardized methodologies for the key assays cited in this guide.

MTT Assay for In Vitro Cytotoxicity[3][8][9][10][11]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Tubulin Polymerization Assay[12][13][14][15][16]
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

Xenograft Mouse Model for In Vivo Anticancer Efficacy[17][18][19][20][21]
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week.

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition compared to the control group.

Agar Dilution Method for Antimicrobial Susceptibility Testing[7][22][23][24][25]
  • Media Preparation: Prepare a series of agar plates containing twofold dilutions of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^4 CFU/spot).

  • Inoculation: Spot the microbial inoculum onto the surface of the agar plates.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by this compound derivatives is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in their anticancer and antimicrobial activities.

anticancer_pathways cluster_tubulin Microtubule Dynamics Inhibition cluster_receptor Receptor Tyrosine Kinase Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Benzimidazole Compound Benzimidazole Compound Benzimidazole Compound->Tubulin Dimers Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Growth Factor Growth Factor VEGFR2/EGFR VEGFR2/EGFR Growth Factor->VEGFR2/EGFR Downstream Signaling\n(PI3K/Akt, MAPK) Downstream Signaling (PI3K/Akt, MAPK) VEGFR2/EGFR->Downstream Signaling\n(PI3K/Akt, MAPK) Benzimidazole Compound_R Benzimidazole Compound Benzimidazole Compound_R->VEGFR2/EGFR Proliferation, Angiogenesis Proliferation, Angiogenesis Downstream Signaling\n(PI3K/Akt, MAPK)->Proliferation, Angiogenesis

Caption: Key anticancer mechanisms of this compound compounds.

antimicrobial_pathways cluster_bacteria Bacterial DNA Gyrase Inhibition cluster_fungi Fungal Ergosterol Biosynthesis Inhibition DNA Gyrase DNA Gyrase DNA Replication DNA Replication DNA Gyrase->DNA Replication Benzimidazole Compound_B Benzimidazole Compound Benzimidazole Compound_B->DNA Gyrase Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Lanosterol Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Lanosterol 14-alpha-demethylase->Ergosterol Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Ergosterol->Fungal Cell Membrane Disruption Benzimidazole Compound_F Benzimidazole Compound Benzimidazole Compound_F->Lanosterol 14-alpha-demethylase

Caption: Key antimicrobial mechanisms of this compound compounds.

experimental_workflow Compound Synthesis\n& Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis\n& Characterization->In Vitro Screening In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Screening->In Vivo Efficacy Studies Promising Candidates Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Lead Optimization->Compound Synthesis\n& Characterization Iterative Process

Caption: General workflow for the development of this compound compounds.

References

A Comparative Guide to the Electronic Properties of 4-(1H-Benzimidazol-2-yl)aniline for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-(1H-Benzimidazol-2-yl)aniline, a promising candidate for organic light-emitting diode (OLED) applications. Due to the limited availability of direct experimental data for this specific compound, we will utilize theoretical data from a closely related derivative, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, as a predictive model. This data is compared against experimentally determined values for two industry-standard OLED materials: N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), a hole transporting material, and tris(8-hydroxyquinolinato)aluminium (Alq3), an electron transporting and emissive material.

Executive Summary

Data Presentation: Comparison of Electronic Properties

The following table summarizes the key electronic properties of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (as a proxy for this compound) and the reference materials NPB and Alq3.

Property4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (Theoretical)NPB (Experimental)Alq3 (Experimental)
HOMO (eV) -5.27-5.4-5.7 to -5.9
LUMO (eV) -1.94-2.4-3.0 to -3.1
Energy Gap (eV) 3.333.02.6 to 2.8
Hole Mobility (cm²/Vs) Not Available~10⁻³ - 10⁻⁴~10⁻⁶
Electron Mobility (cm²/Vs) Not Available~10⁻⁶~10⁻⁵ - 10⁻⁶
Photoluminescence Quantum Yield (PLQY) Not Available~30-40%~20-30%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods used to characterize the electronic properties of organic materials for OLED applications.

Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of a material to estimate its HOMO and LUMO energy levels.

Methodology:

  • Sample Preparation: A solution of the compound of interest is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the onset of the respective peaks in the cyclic voltammogram.

  • Calculation: The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox) and reduction (E_red) potentials using empirical formulas, often referenced against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV or -5.1 eV relative to vacuum).

Measurement of Charge Carrier Mobility by Time-of-Flight (TOF) Photoconductivity

Objective: To measure the drift mobility of charge carriers (holes and electrons) in a thin film of the organic material.

Methodology:

  • Sample Preparation: A thin film of the organic material is sandwiched between two electrodes, with at least one being transparent or semi-transparent. The typical thickness of the organic layer is several micrometers.

  • Experimental Setup: The sample is placed in a vacuum chamber with electrical connections. A pulsed laser is used to generate a sheet of charge carriers near the transparent electrode. A DC voltage is applied across the sample to create an electric field.

  • Measurement: The laser pulse creates electron-hole pairs. Depending on the polarity of the applied voltage, either electrons or holes will drift across the film. The transient photocurrent generated by the moving charge carriers is measured with an oscilloscope. The transit time (t_T) is the time it takes for the carriers to travel across the film.

  • Calculation: The charge carrier mobility (μ) is calculated using the formula: μ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.

Determination of Photoluminescence Quantum Yield (PLQY) using an Integrating Sphere

Objective: To measure the efficiency of light emission of a material upon photoexcitation.

Methodology:

  • Sample Preparation: The material is prepared as a dilute solution in a suitable solvent or as a thin film on a substrate.

  • Experimental Setup: An integrating sphere is used to collect all the emitted light from the sample. The sample is placed inside the sphere and excited by a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator). The emitted light is detected by a spectrometer connected to the integrating sphere.

  • Measurement: Two measurements are performed: one with the excitation beam hitting the sample and another with the excitation beam hitting a diffuse reflective standard (or an empty part of the sphere wall) to measure the excitation profile. The integrated intensity of the emitted light and the absorbed light are determined from the measured spectra.

  • Calculation: The absolute PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Mandatory Visualization

OLED_Electronic_Properties cluster_materials Material Properties cluster_performance OLED Performance HOMO HOMO Level Injection Charge Injection HOMO->Injection Hole Injection Barrier LUMO LUMO Level LUMO->Injection Electron Injection Barrier Bandgap Energy Gap Recombination Recombination Efficiency Bandgap->Recombination Emission Color Mobility Charge Carrier Mobility Transport Charge Transport Mobility->Transport Charge Balance PLQY PLQY PLQY->Recombination Radiative Recombination Rate Injection->Transport Transport->Recombination Efficiency Device Efficiency Recombination->Efficiency

Caption: Relationship between key electronic properties and OLED device performance.

Concluding Remarks

The theoretical electronic properties of the this compound derivative suggest its potential as a component in OLEDs, with HOMO and LUMO levels that are comparable to established materials. However, the lack of experimental data on crucial parameters like charge carrier mobility and photoluminescence quantum yield necessitates further investigation. The provided experimental protocols offer a clear roadmap for the characterization of this and other novel organic materials. Future work should focus on the synthesis and experimental validation of the electronic properties of this compound to fully assess its viability for high-performance OLED applications.

Benchmarking the Enzyme Inhibition Activity of 4-(1H-Benzimidazol-2-yl)aniline Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Benzimidazol-2-yl)aniline is a heterocyclic amine belonging to the benzimidazole class of compounds. Molecules in this class are recognized for their diverse pharmacological activities, which include, but are not limited to, antimicrobial, antiviral, and anticancer effects. A significant aspect of the therapeutic potential of benzimidazole derivatives lies in their ability to act as enzyme inhibitors. This guide provides a comparative analysis of the enzyme inhibition activity of this compound against known inhibitors, with a focus on indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway. The data presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Comparative Analysis of Enzyme Inhibition Activity

The enzyme inhibition activity of this compound has been evaluated against indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in immune regulation and is a validated target in cancer immunotherapy. The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The following table summarizes the IC50 value of this compound against IDO1 and compares it with other known IDO1 inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference Compound(s)
This compound IDO1 10
1-Methyl-Tryptophan (1-MT)IDO130Yes
Epacadostat (INCB024360)IDO10.072Yes
Navoximod (GDC-0919)IDO10.067Yes
Linrodostat (BMS-986205)IDO1< 0.05Yes

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

The determination of enzyme inhibition activity is paramount for the validation of potential drug candidates. The following is a detailed protocol for a typical indoleamine 2,3-dioxygenase (IDO1) inhibition assay, similar to the one used to generate the data for this compound.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay Protocol

Objective: To determine the IC50 value of a test compound against human recombinant IDO1.

Materials:

  • Human recombinant IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compound (e.g., this compound)

  • Known IDO1 inhibitor (e.g., 1-MT) for positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and known inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and known inhibitor by serial dilution in the assay buffer.

    • Prepare the reaction buffer containing potassium phosphate, L-tryptophan, methylene blue, and catalase.

  • Assay Reaction:

    • Add the IDO1 enzyme to each well of the 96-well plate, except for the blank wells.

    • Add the serially diluted test compound or known inhibitor to the respective wells.

    • Initiate the enzymatic reaction by adding ascorbic acid to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Incubate the plate at 60°C for 15 minutes to convert the N-formylkynurenine product to kynurenine.

    • Measure the absorbance of the kynurenine product at a specific wavelength (e.g., 480 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil add_components Add Reagents to Microplate Wells serial_dil->add_components incubate Incubate at Controlled Temperature add_components->incubate measure_signal Measure Signal (e.g., Absorbance, Fluorescence) incubate->measure_signal calc_inhibition Calculate Percent Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Caption: A simplified diagram of the Kynurenine pathway, highlighting the role of IDO1.

Conclusion

The available data indicates that this compound is a moderately potent inhibitor of indoleamine 2,3-dioxygenase (IDO1) with an IC50 value of 10 µM. When compared to the known IDO1 inhibitor 1-methyl-tryptophan (IC50 = 30 µM), this compound demonstrates a threefold higher potency in the cited study. However, when benchmarked against highly potent and clinically evaluated IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat, which exhibit IC50 values in the nanomolar range, this compound is considerably less potent.

This comparative guide provides a quantitative benchmark for the enzyme inhibition activity of this compound against a key therapeutic target. The detailed experimental protocol and illustrative diagrams offer valuable resources for researchers aiming to further investigate this compound or to design and evaluate new benzimidazole-based enzyme inhibitors. Further studies are warranted to explore the selectivity profile of this compound against other enzymes and to understand its potential for therapeutic applications.

Safety Operating Guide

Proper Disposal of 4-(1H-Benzimidazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(1H-Benzimidazol-2-yl)aniline based on available safety data for analogous compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and comply with all local, state, and federal regulations.

The following information is intended to provide essential, immediate safety and logistical information to supplement, not replace, institutional guidelines.

Hazard Profile and Safety Summary

Based on data from structurally similar benzimidazole and aniline compounds, this compound should be handled as a hazardous substance. The GHS classifications for a related compound, 2-(1H-benzimidazol-2-yl)aniline, indicate potential hazards.[1]

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral Harmful if swallowed[1]Lab coat, chemical-resistant gloves, safety glasses with side shields or goggles.
Skin Corrosion/Irritation Causes skin irritation[1]Lab coat, chemical-resistant gloves.
Serious Eye Damage/Irritation Causes serious eye damage/irritation[1]Safety glasses with side shields or goggles, face shield if necessary.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1]Work in a well-ventilated area or under a chemical fume hood.

Immediate Safety and Spill Response Protocol

In the event of a spill, prioritize personal and environmental safety.

1. Evacuate and Ventilate:

  • Immediately evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation. If possible, work under a chemical fume hood.

2. Personal Protective Equipment (PPE):

  • At a minimum, wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

3. Containment:

  • For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable container for hazardous waste.

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials like paper towels.

4. Collection:

  • Carefully collect the absorbed material and spilled substance and place it into a suitable, labeled, and sealed container for hazardous waste.

5. Decontamination:

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • All cleaning materials should also be disposed of as hazardous waste.

6. Environmental Protection:

  • Do not allow the chemical or its waste to enter drains or waterways.

Step-by-Step Disposal Protocol

Adherence to institutional and regulatory guidelines is mandatory.

1. Waste Classification and Segregation:

  • Waste Characterization: Treat this compound waste as hazardous chemical waste.

  • Segregation: Store waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

2. Containerization:

  • Use a chemically compatible, leak-proof container that is in good condition and has a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep incompatible materials separate. While specific incompatibilities are not known for this compound, related compounds are incompatible with strong oxidizing agents.[2]

4. Disposal:

  • The primary recommended disposal method for similar chemical waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge to sewer systems.[3]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

5. Contaminated Packaging:

  • Containers that held the chemical should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • After proper decontamination, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, if permitted by local regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Segregation cluster_containerization Containerization & Labeling cluster_disposal Final Disposal start Start: Have this compound waste identify_waste Identify Waste as Hazardous start->identify_waste consult_sds Consult Institutional SDS or EHS for Specific Guidance identify_waste->consult_sds spill Spill Occurs identify_waste->spill No don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->don_ppe segregate Segregate from Incompatible Waste Streams don_ppe->segregate use_container Use a Labeled, Sealed, and Compatible Waste Container segregate->use_container label_waste Label with 'Hazardous Waste' and Chemical Name use_container->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_disposal Disposal by Licensed Facility (e.g., Incineration) contact_ehs->end_disposal spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes spill_protocol->use_container

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(1H-Benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 4-(1H-Benzimidazol-2-yl)aniline, a key intermediate in pharmaceutical development. Adherence to these protocols is vital for ensuring a safe laboratory environment and the integrity of your research. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to directly address your laboratory safety needs.

Immediate Safety and Hazard Information

This compound is classified with several hazards that demand careful handling. The Globally Harmonized System (GHS) classifications for this compound indicate the following potential health risks:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye damage

  • May cause respiratory irritation

Due to its classification as an aromatic amine, it should be handled with the understanding that this class of compounds can be toxic and may have other long-term health effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose and Specifications
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to the powdered form of the chemical. All handling of the solid and its solutions should be performed within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield provides broader protection, especially when handling larger quantities or during procedures with a risk of splashing.
Hand Protection Chemical-Resistant Gloves (Butyl Rubber or Neoprene)To prevent skin contact. Nitrile gloves are not recommended due to their poor resistance to aromatic amines. Double-gloving is advised, and gloves should be changed frequently and immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood is unavoidable or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and a risk assessment.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical for safety and environmental responsibility.

Step-by-Step Handling Procedure
  • Pre-Handling Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency spill kit readily accessible.

  • Handling the Compound :

    • Weighing : Weigh the solid compound inside the chemical fume hood on a tared weigh boat or paper.

    • Preparing Solutions : Slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately sized and labeled.

    • Running Reactions : Securely set up all glassware and apparatus within the fume hood.

  • Post-Handling :

    • Decontamination : Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation : Collect all solid waste, contaminated PPE, and solutions containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate : Restrict access to the spill area. If the spill is significant, close the laboratory doors.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Report : Notify your supervisor and your institution's EHS department.

  • Clean-up : Only personnel trained in hazardous spill clean-up and wearing appropriate PPE should address the spill.

    • For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning solution.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response for a spill.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review SDS and Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment in Fume Hood handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Segregate and Label Hazardous Waste post1->post2 post3 Store Waste Securely post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

SpillResponse Emergency Spill Response Procedure cluster_cleanup Clean-up (Trained Personnel Only) spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate isolate Isolate Spill Area evacuate->isolate report Report to Supervisor & EHS isolate->report don_ppe Don Full PPE report->don_ppe contain Contain Spill don_ppe->contain collect Collect Spill Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency response workflow for a spill of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Benzimidazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1H-Benzimidazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.